Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-4-15-10(14)7-8(12)5(2)6(3)11-9(7)13/h4H2,1-3H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYKRZNQIKTPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(NC1=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715935 | |
| Record name | Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77629-51-7 | |
| Record name | Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
CAS Number: 77629-51-7
This technical guide provides a comprehensive overview of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, a substituted nicotinate derivative. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes information on the closely related analogue, Ethyl 2,4-dihydroxy-6-methylnicotinate, to provide a contextual understanding of its potential properties and synthesis. All information derived from related compounds is clearly indicated.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 77629-51-7 | N/A |
| Molecular Formula | C₁₀H₁₃NO₄ | N/A |
| Molecular Weight | 211.22 g/mol | N/A |
| Appearance | White to off-white powder | Supplier Data |
| Purity | ≥95% | Supplier Data |
| Solubility | Soluble in DMSO and methanol | Inferred from related compounds |
| Storage | Store at room temperature, protected from light and moisture | Supplier Data |
Synthesis and Characterization
A plausible synthetic route to this compound would likely involve the condensation of ethyl 3-amino-2-butenoate with a suitable diketene or a derivative of acetoacetic acid under basic conditions.
General Experimental Protocol (Adapted from related nicotinates):
-
Reaction Setup: A solution of ethyl 3-amino-2-butenoate and 2,3-dimethyl-4-oxo-pent-2-enoic acid ethyl ester in a suitable solvent (e.g., ethanol, methanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Base Addition: A base, such as sodium ethoxide or piperidine, is added to the solution to catalyze the condensation reaction.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Characterization:
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Below is a generalized workflow for the synthesis and characterization of substituted nicotinates.
Potential Biological Activities
Disclaimer: There is no specific information available regarding the biological activities or signaling pathways of this compound. The following information is based on the known activities of other substituted nicotinic acid derivatives and should be considered speculative.
Substituted nicotinic acid (a form of vitamin B3) and its derivatives are known to possess a wide range of biological activities. Research on various substituted nicotinates has suggested potential applications in several therapeutic areas.
Potential Areas of Investigation:
-
Anti-inflammatory Activity: Some nicotinic acid derivatives have demonstrated anti-inflammatory properties.
-
Antimicrobial Activity: The pyridine nucleus is a common scaffold in antimicrobial agents, and various substituted nicotinates have shown activity against bacterial and fungal strains.
-
Anticancer Activity: Certain substituted nicotinates have been investigated for their potential as anticancer agents, with some showing inhibitory effects on cancer cell proliferation.
-
Enzyme Inhibition: The structural features of this compound may allow it to interact with the active sites of various enzymes, suggesting a potential role as an enzyme inhibitor.
Further research, including in vitro and in vivo studies, is necessary to determine the specific biological activities and mechanism of action of this compound. Due to the lack of specific data, a signaling pathway diagram cannot be provided at this time.
"Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate" chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical biological significance of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally similar molecules and established chemical principles to offer a robust resource for researchers. This guide includes a summary of known and predicted chemical data, a proposed synthetic workflow, and an exploration of potential biological activities and signaling pathways.
Chemical Properties
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | Ethyl 2,4-dihydroxy-5,6-dimethylpyridine-3-carboxylate | N/A |
| Synonyms | This compound | [1] |
| CAS Number | 77629-51-7 | [1] |
| Molecular Formula | C₁₀H₁₃NO₄ | [1] |
| Molecular Weight | 211.21 g/mol | [1] |
| Purity | ≥96% (Commercially available) | [1] |
| Storage | Room temperature, stored under nitrogen | [1] |
| Topological Polar Surface Area (TPSA) | 79.65 Ų | [1] |
| logP (Predicted) | 1.28634 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 2 | [1] |
For reference, the structurally similar compound, Ethyl 2,4-dihydroxy-6-methylnicotinate, has a reported melting point of 212 °C.
Experimental Protocols: Proposed Synthesis
A specific, validated experimental protocol for the synthesis of this compound is not currently published. However, based on general synthetic methods for substituted ethyl nicotinates, a plausible synthetic route can be proposed. The Hantzsch pyridine synthesis, a well-established method for preparing dihydropyridine derivatives, which can then be oxidized to the corresponding pyridine, offers a viable approach.
Proposed Synthetic Pathway:
A potential synthesis could involve a multi-component reaction analogous to the Hantzsch synthesis, followed by an oxidation step. The key starting materials would be an ethyl acetoacetate derivative, an aldehyde, and an ammonia source.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suitable β-ketoester (e.g., ethyl 2-methylacetoacetate), an α,β-unsaturated carbonyl compound (e.g., 2-methyl-3-oxobutanal), and a source of ammonia (e.g., ammonium acetate) in an appropriate solvent such as ethanol.
-
Condensation: Heat the reaction mixture to reflux for several hours to facilitate the initial condensation and cyclization to form the dihydropyridine intermediate.
-
Oxidation: After the formation of the dihydropyridine, introduce an oxidizing agent (e.g., nitric acid or air) to aromatize the ring to the desired pyridine structure.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.
Note: This is a generalized and hypothetical protocol. The specific choice of reagents, reaction conditions (temperature, time), and purification methods would require experimental optimization.
Mandatory Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the logical steps for the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Potential Antioxidant Mechanism
Based on the known antioxidant properties of dihydropyridine derivatives, this compound could potentially act as a free radical scavenger. The dihydroxy-substituted pyridine ring can donate hydrogen atoms to neutralize reactive oxygen species (ROS).
Caption: Potential free radical scavenging mechanism.
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural features suggest potential pharmacological relevance. Nicotinic acid (niacin) and its derivatives are known to play crucial roles in various biological processes. Furthermore, the dihydropyridine scaffold is a well-known pharmacophore present in a number of approved drugs.
Potential Areas of Biological Activity:
-
Antioxidant Properties: Dihydropyridine derivatives are recognized for their ability to act as antioxidants by scavenging free radicals. The electron-rich dihydroxy-substituted pyridine ring in the target molecule could confer similar properties, potentially offering protection against oxidative stress-related cellular damage.
-
Enzyme Inhibition: The nicotinamide moiety is a core component of the coenzymes NAD⁺ and NADP⁺, which are essential for numerous enzymatic reactions. It is plausible that derivatives of nicotinic acid could interact with and modulate the activity of various enzymes.
-
Cardiovascular Effects: Substituted dihydropyridines are famously used as L-type calcium channel blockers for the treatment of hypertension. While the specific substitution pattern of the target molecule will determine its activity, an interaction with ion channels remains a theoretical possibility.
Potential Signaling Pathways:
Given the potential antioxidant activity, this compound could modulate signaling pathways sensitive to the cellular redox state. This includes:
-
Nrf2-Keap1 Pathway: This pathway is a master regulator of the cellular antioxidant response. By reducing oxidative stress, the compound could indirectly influence the activation of Nrf2 and the subsequent expression of antioxidant enzymes.
-
NF-κB Signaling: The activation of the transcription factor NF-κB is often triggered by oxidative stress and plays a key role in inflammation. An antioxidant effect could potentially lead to the downregulation of this pro-inflammatory pathway.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound.
References
An In-depth Technical Guide to Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, a polysubstituted pyridine derivative, presents a scaffold of interest for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its molecular structure, a detailed, plausible experimental protocol for its synthesis via Fischer esterification of its carboxylic acid precursor, and predicted spectroscopic data based on analogous compounds. While specific biological activity and signaling pathway data for this compound are not currently available in the public domain, this document serves as a foundational resource for researchers investigating this and related molecular entities.
Molecular Structure and Properties
This compound (CAS No. 77629-51-7) is a heterocyclic compound with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol .[1][2] The structure features a pyridine ring substituted with two hydroxyl groups, two methyl groups, and an ethyl ester group. The presence of these functional groups offers multiple sites for potential chemical modification, making it a versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 77629-51-7 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₄ | [1][2] |
| Molecular Weight | 211.21 g/mol | [1][2] |
| SMILES | CCOC(=O)C1=C(N=C(C)C(=C1O)C)O | [1][2] |
| Purity (Typical) | ≥96% | [1][2] |
Synthesis
A robust and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2,4-dihydroxy-5,6-dimethylnicotinic acid.[3][4] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol, which serves as both the reactant and the solvent.
Proposed Synthesis of 2,4-dihydroxy-5,6-dimethylnicotinic acid
While a specific protocol for the synthesis of 2,4-dihydroxy-5,6-dimethylnicotinic acid was not found, a general approach for the synthesis of related nicotinic acids can be adapted. One plausible route involves the condensation of an appropriately substituted β-ketoester with an enamine, followed by cyclization and hydrolysis.
Experimental Protocol: Fischer Esterification
This protocol is based on established procedures for the esterification of nicotinic acid derivatives.[5][6][7]
Materials:
-
2,4-dihydroxy-5,6-dimethylnicotinic acid
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (Silica gel)
Procedure:
-
To a round-bottom flask, add 2,4-dihydroxy-5,6-dimethylnicotinic acid.
-
Add a large excess of anhydrous ethanol to the flask. The ethanol acts as both the solvent and a reactant, driving the equilibrium towards the product.
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until no more gas evolves.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~2.2 | Singlet | 3H | C5-CH₃ |
| ~2.4 | Singlet | 3H | C6-CH₃ |
| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~10-12 | Broad Singlet | 1H | C4-OH |
| ~11-13 | Broad Singlet | 1H | C2-OH |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-C H₃ |
| ~18 | C5-C H₃ |
| ~20 | C6-C H₃ |
| ~61 | -O-C H₂-CH₃ |
| ~105 | C3 |
| ~110 | C5 |
| ~150 | C6 |
| ~160 | C4 |
| ~165 | C2 |
| ~170 | C =O (Ester) |
Table 4: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 (broad) | O-H stretch (hydroxyl groups) |
| 2980-2850 | C-H stretch (aliphatic) |
| ~1700 (strong) | C=O stretch (ester) |
| ~1620 | C=C stretch (aromatic) |
| ~1580 | C=N stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
Potential Biological Significance and Future Directions
While no specific biological activities have been reported for this compound, the nicotinic acid scaffold is present in numerous biologically active compounds. Derivatives of nicotinic acid have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antibacterial, and antifungal agents.[8][9][10][11] The polysubstituted nature of this compound makes it an attractive candidate for library synthesis and high-throughput screening to explore its potential pharmacological properties.
Future research should focus on the synthesis and purification of this compound to enable comprehensive spectroscopic characterization and the evaluation of its biological activities. Screening against various cellular targets and in different disease models could unveil novel therapeutic applications.
Visualizations
Molecular Structure
Caption: 2D representation of this compound.
Proposed Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
References
- 1. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a plausible and scientifically sound route based on established organic chemistry principles and analogous reactions found in the literature. The proposed synthesis involves a two-step process: the formation of the core heterocyclic structure, 2,4-dihydroxy-5,6-dimethylnicotinic acid, via a cyclocondensation reaction, followed by Fischer esterification to yield the final ethyl ester.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed through the following two key steps:
-
Step 1: Synthesis of 2,4-dihydroxy-5,6-dimethylnicotinic acid via a base-catalyzed cyclocondensation reaction between ethyl 2-methylacetoacetate and cyanoacetamide.
-
Step 2: Esterification of 2,4-dihydroxy-5,6-dimethylnicotinate with ethanol in the presence of an acid catalyst.
An In-depth Technical Guide to Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
This technical guide provides a comprehensive overview of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, a substituted pyridine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities and applications based on related structures.
Chemical Identity and Properties
This compound is a heterocyclic compound belonging to the class of nicotinic acid esters. Nicotinic acid, or pyridine-3-carboxylic acid, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The structure of this compound features a pyridine ring substituted with two hydroxyl groups, two methyl groups, and an ethyl ester group.
IUPAC Name: Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
The presence of the hydroxyl group at the 2-position of the pyridine ring leads to keto-enol tautomerism, with the pyridin-2-one form being the more stable tautomer. Therefore, the preferred IUPAC name reflects this tautomeric form.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 77629-51-7 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₄ | [1][2] |
| Molecular Weight | 211.21 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Purity | ≥96% | [1] |
| Topological Polar Surface Area (TPSA) | 79.65 Ų | [1] |
| LogP | 1.28634 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Purification
A plausible and efficient method for the synthesis of this compound is a one-pot condensation reaction. This approach is analogous to the synthesis of similar substituted pyridones.[3]
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
-
Reactants:
-
Ethyl 3-aminobut-2-enoate
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
-
Procedure:
-
To a stirred solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask, add ethyl 3-aminobut-2-enoate.
-
To this mixture, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Pour the concentrated residue into ice-cold water.
-
Acidify the aqueous solution to a pH of 2-3 with a suitable acid (e.g., dilute HCl or ammonium chloride) to precipitate the crude product.[3]
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum at 50-60 °C.[3]
-
-
Purification:
Diagram 1: Synthetic Workflow
Caption: A workflow diagram illustrating the synthesis and purification of Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not extensively reported in the literature, the structural motifs present in the molecule suggest several potential areas of application in drug discovery. The substituted dihydroxypyridine core is a "privileged scaffold" in medicinal chemistry.
-
Antimicrobial and Antitumor Potential: A structurally similar compound, Ethyl 2,4-dihydroxy-6-methylnicotinate, is used as a building block for the synthesis of Lucanthone analogs, which have been investigated for their antitumor and bactericidal properties.[3][4] The 2,4-dihydroxypyridine scaffold is a key pharmacophore that can be further modified to develop novel therapeutic agents.
-
Enzyme Inhibition: The dihydroxy-substituted aromatic ring can act as a metal-chelating moiety, suggesting potential inhibitory activity against metalloenzymes. Furthermore, the overall structure could be tailored to fit into the active sites of various enzymes, such as kinases or polymerases, which are common targets in cancer and antiviral drug discovery.
-
Scaffold for Chemical Library Synthesis: The multiple reactive sites on the molecule (hydroxyl groups, the pyridine ring, and the ester moiety) make it an excellent starting material for the synthesis of a diverse library of compounds for high-throughput screening.
Diagram 2: Structure-Activity Relationship Concept
Caption: A diagram illustrating the potential for structural modifications of the core scaffold and their relationship to potential therapeutic applications.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct biological data is limited, its structural similarity to other biologically active dihydroxypyridine derivatives suggests that it could serve as a promising scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial and antitumor research. The synthetic route is straightforward, allowing for the efficient production of this compound for further investigation and derivatization. Future research should focus on the synthesis of analog libraries and their systematic evaluation in various biological assays to fully elucidate the therapeutic potential of this chemical scaffold.
References
Spectroscopic and Analytical Characterization of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate: A Technical Guide
Introduction
Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its molecular formula is C₁₀H₁₃NO₄, and it has a molecular weight of 211.21 g/mol .[1] A thorough understanding of its chemical structure and purity is essential for its application in research and development. This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, and MS) for this compound, along with generalized experimental protocols for its analysis. Due to the limited availability of published experimental data for this specific molecule, the following spectroscopic data is predicted based on the analysis of similar structures and general principles of spectroscopy.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation patterns for analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | OH (C4-OH) |
| ~9-11 | Singlet (broad) | 1H | OH (C2-OH) |
| 4.25 | Quartet | 2H | -OCH₂CH₃ |
| 2.30 | Singlet | 3H | -CH₃ (C6) |
| 2.15 | Singlet | 3H | -CH₃ (C5) |
| 1.30 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~160 | C4-OH |
| ~155 | C2-OH |
| ~148 | C6 |
| ~115 | C5 |
| ~105 | C3 |
| ~60 | -OCH₂CH₃ |
| ~18 | -CH₃ (C6) |
| ~14 | -OCH₂CH₃ |
| ~12 | -CH₃ (C5) |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretching (phenolic OH) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1700 | Strong | C=O stretching (ester) |
| ~1620 | Medium | C=C stretching (pyridine ring) |
| ~1580 | Medium | C=C stretching (pyridine ring) |
| ~1250 | Strong | C-O stretching (ester) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 211 | 100 | [M]⁺ (Molecular Ion) |
| 182 | 60 | [M - C₂H₅]⁺ |
| 166 | 80 | [M - OCH₂CH₃]⁺ |
| 138 | 50 | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a synthesized organic compound like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition (EI-MS): Introduce the sample into the ion source (often via a direct insertion probe or GC inlet). The molecules are bombarded with a high-energy electron beam to induce ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the characterization of a newly synthesized compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Solubility Profile of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, a substituted nicotinic acid ester of interest in pharmaceutical research. Given the limited availability of direct quantitative solubility data for this specific compound, this document outlines the expected solubility characteristics based on its chemical structure and data from analogous compounds. Furthermore, it provides detailed experimental protocols for determining its solubility and discusses the potential biological implications of this molecule, including relevant signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its behavior in various solvent systems.
| Property | Value | Reference |
| CAS Number | 77629-51-7 | [1] |
| Molecular Formula | C₁₀H₁₃NO₄ | [1] |
| Molecular Weight | 211.21 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | |
| pKa (Predicted) | Multiple ionizable groups (hydroxyl, pyridine nitrogen) likely result in a complex pH-dependent solubility profile. | |
| LogP (Predicted) | 1.28634 | [1] |
Predicted Solubility Profile
-
Aqueous Solubility: The presence of two hydroxyl groups and a pyridine nitrogen atom suggests that the compound can participate in hydrogen bonding with water. However, the ethyl ester and two methyl groups contribute to its lipophilicity. Therefore, its aqueous solubility is expected to be low to moderate and highly dependent on the pH of the solution. The hydroxyl groups and the pyridine nitrogen are ionizable, meaning that the solubility will likely increase in both acidic and basic solutions compared to neutral pH.
-
Organic Solvent Solubility: Based on the solubility of similar compounds like ethyl nicotinate, which is soluble in alcohol and ether, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in non-polar solvents like hexane is expected to be limited. The solubility of nicotinic acid, a related parent compound, follows the order: dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile[2][3]. A similar trend might be observed for its ethyl ester derivative.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method[4][5][6]. This protocol provides a reliable and reproducible means of quantifying the solubility of a compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a selection of aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, DMSO, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been achieved[7].
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Measure the absorbance of the standard solutions and the filtered sample solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).
-
Alternatively, use a validated HPLC method for quantification, which can offer higher specificity and sensitivity.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the dissolved compound in the sample.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL, g/L, or molarity (mol/L).
-
Workflow for Solubility Determination:
Caption: Workflow of the shake-flask method for solubility determination.
Biological Relevance and Potential Signaling Pathways
Nicotinic acid and its derivatives are known to have various biological activities. While the specific biological profile of this compound is not well-documented, its structural similarity to other nicotinic acid analogs suggests potential interactions with biological systems.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs):
Nicotinic acid itself is a vitamin (B3), but its derivatives can act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs)[8][9]. These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes[10].
Potential Neuroprotective Effects and Signaling Pathways:
Agonist stimulation of certain nAChR subtypes, particularly α7 and α4β2, has been linked to neuroprotective effects[11][12]. This neuroprotection is often mediated through the activation of intracellular signaling cascades. A key pathway implicated is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway [11][12].
Proposed Signaling Pathway:
Caption: Proposed neuroprotective signaling pathway involving nAChRs.
Other Potential Biological Activities:
Derivatives of nicotinic acid have also been investigated for other therapeutic properties, including antibacterial and antifungal activities[13]. The specific substitution pattern on the pyridine ring of this compound may confer unique biological activities that warrant further investigation.
Conclusion
While quantitative solubility data for this compound is currently limited in the public domain, this technical guide provides a framework for understanding and determining its solubility profile. The predicted solubility characteristics suggest a pH-dependent aqueous solubility and good solubility in polar organic solvents. The provided experimental protocol for the shake-flask method offers a robust approach for obtaining reliable quantitative data. Furthermore, the structural analogy to other nicotinic acid derivatives points towards potential interactions with nicotinic acetylcholine receptors and involvement in neuroprotective signaling pathways, making this compound an interesting candidate for further research in drug development.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. refp.cohlife.org [refp.cohlife.org]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Properties of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate. Due to a notable lack of published experimental data for this specific compound, this document also furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters. These methodologies are intended to guide researchers in the characterization of this and similar novel compounds.
Compound Identification
Basic identifying information for this compound is well-established.
| Identifier | Value |
| Chemical Name | This compound |
| Synonym | Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate |
| CAS Number | 77629-51-7[1] |
| Molecular Formula | C₁₀H₁₃NO₄[1][2] |
| Molecular Weight | 211.21 g/mol [1] |
| SMILES | CCOC(=O)C1=C(N=C(C)C(=C1O)C)O[1] |
Quantitative Physical Properties
A thorough search of scientific literature and chemical databases reveals a significant gap in the experimentally determined physical properties of this compound. The following table summarizes the current data availability.
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
It is recommended that these properties be determined experimentally to facilitate further research and development involving this compound.
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized methodologies for the determination of essential physical properties.
The melting point of a solid crystalline substance is a critical indicator of its purity.
Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Ensure the sample of this compound is thoroughly dried.
-
Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to obtain an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, repeat the measurement, heating slowly (approximately 1-2°C per minute) as the temperature approaches the previously determined approximate range.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting point range.
Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and biological testing.
Principle: Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution. The "like dissolves like" principle, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents, is a guiding concept.
Apparatus and Reagents:
-
Test tubes and rack
-
Vortex mixer
-
Graduated pipettes
-
Analytical balance
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
Procedure:
-
Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.
-
Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has completely dissolved, the compound is considered soluble under these conditions.
-
If undissolved solid remains, the mixture can be gently heated to assess the effect of temperature on solubility.
-
The solubility can be quantified by systematically varying the mass of the solute or the volume of the solvent until a saturated solution is obtained.
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By absorbing radiofrequency radiation in a strong magnetic field, the nuclei provide information about their chemical environment, connectivity, and the number of protons.
Apparatus and Reagents:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Micropipettes
Procedure for ¹H NMR:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the proton signals to the molecular structure.
Logical Workflow for Compound Characterization
In the absence of specific signaling pathway information for this compound, a generalized workflow for the characterization of a novel chemical compound is presented below. This logical diagram illustrates the sequential steps a researcher would typically follow.
Conclusion
While this compound is a known chemical entity, its physicochemical properties have not been extensively reported in the public domain. This guide provides the foundational information available for this compound and offers standardized protocols to enable researchers to determine its key physical characteristics. The successful characterization of these properties is a prerequisite for any further investigation into its potential applications in drug development or other scientific fields.
References
A Technical Guide to Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate and its Putative Relationship with Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, a substituted pyridine derivative, and explores its hypothetical relationship with nicotinic acid (Niacin, Vitamin B3). While direct biological data for this compound is currently unavailable in public literature, this document synthesizes information on its chemical properties and the well-established biological roles of nicotinic acid and its derivatives. By examining structure-activity relationships of known nicotinic acid receptor agonists and the metabolic pathways of nicotinic acid, we infer potential, yet unproven, biological activities for this molecule. This guide aims to serve as a foundational resource for researchers interested in the potential pharmacological applications of novel nicotinic acid analogs, providing theoretical frameworks and outlining relevant experimental protocols for future investigation.
Introduction to this compound
This compound is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . Its identity is confirmed by the CAS number 77629-51-7. Structurally, it is an ester derivative of nicotinic acid, featuring two hydroxyl groups at the 2 and 4 positions and two methyl groups at the 5 and 6 positions of the pyridine ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.21 g/mol |
| CAS Number | 77629-51-7 |
| Appearance | Not specified in literature |
| Solubility | Not specified in literature |
Nicotinic Acid: A Multifaceted Biological Effector
Nicotinic acid, a form of vitamin B3, is an essential nutrient with a well-documented role in human health. It serves as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for numerous metabolic redox reactions.[1] Beyond its role in metabolism, nicotinic acid is also a signaling molecule that interacts with specific receptors, most notably the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[2][3][4][5]
Role in NAD+ Biosynthesis
Nicotinic acid is a key substrate in the Preiss-Handler pathway for NAD+ synthesis. This pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NAMN), which is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD). Finally, NAAD is amidated to produce NAD+.
HCA2 Receptor Activation and Downstream Signaling
Activation of the HCA2 receptor by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade of events ultimately results in decreased lipolysis and a reduction in the release of free fatty acids into the bloodstream. This mechanism is central to the lipid-lowering effects of nicotinic acid observed in clinical settings.
The Putative Relationship: A Structural Perspective
Currently, there is no direct experimental evidence in the scientific literature detailing the biological activity of this compound or its interaction with nicotinic acid pathways. However, its chemical structure as a substituted ethyl ester of nicotinic acid allows for the formulation of several hypotheses regarding its potential biological relevance.
Potential as a Prodrug
One plausible hypothesis is that this compound may act as a prodrug of the corresponding carboxylic acid, 2,4-dihydroxy-5,6-dimethylnicotinic acid. It is common for the esterification of a carboxylic acid to enhance its lipophilicity and thereby improve its absorption and distribution in the body.[6] Following administration, endogenous esterases could hydrolyze the ethyl ester, releasing the active carboxylic acid. The biological activity would then depend on the ability of this carboxylic acid to interact with the HCA2 receptor or participate in NAD+ biosynthesis.
Interaction with the HCA2 Receptor
The affinity of any nicotinic acid derivative for the HCA2 receptor is highly dependent on its structural features. Structure-activity relationship studies have shown that the carboxylate group is a critical pharmacophore for receptor binding.[2][3][4] While the ethyl ester itself is unlikely to bind with high affinity, its hydrolyzed form, 2,4-dihydroxy-5,6-dimethylnicotinic acid, could potentially interact with the receptor. The presence of hydroxyl and methyl substituents on the pyridine ring would significantly influence this interaction, though the precise effect (agonist or antagonist) would require experimental determination.
Data Presentation: A Comparative Framework
In the absence of direct quantitative data for this compound, this section provides illustrative data for nicotinic acid and a known synthetic agonist to serve as a benchmark for future studies.
Table 2: Comparative Receptor Binding and Functional Activity at the HCA2 Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Nicotinic Acid | 50 - 200 | 100 - 500 |
| Acifran (a synthetic agonist) | 10 - 50 | 20 - 100 |
| This compound | Data not available | Data not available |
| 2,4-dihydroxy-5,6-dimethylnicotinic acid | Data not available | Data not available |
Proposed Experimental Protocols
To elucidate the biological activity of this compound and its potential relationship to nicotinic acid, the following experimental protocols are recommended.
In Vitro HCA2 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound and its corresponding carboxylic acid for the human HCA2 receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human HCA2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand Binding: Perform competitive binding assays using a known radiolabeled HCA2 receptor ligand (e.g., [3H]-nicotinic acid).
-
Incubation: Incubate the cell membranes with the radioligand in the presence of increasing concentrations of the test compounds (this compound and 2,4-dihydroxy-5,6-dimethylnicotinic acid).
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the inhibitory constant (Ki) values by non-linear regression analysis of the competition binding curves.
-
In Vitro HCA2 Receptor Functional Assay (cAMP Measurement)
-
Objective: To assess the functional activity (agonist or antagonist) of the test compounds at the HCA2 receptor.
-
Methodology:
-
Cell Culture: Culture a suitable cell line expressing the HCA2 receptor.
-
Compound Treatment: Treat the cells with forskolin (to stimulate cAMP production) in the presence and absence of varying concentrations of the test compounds.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or TR-FRET based assay kit.
-
Data Analysis: For agonists, calculate the EC50 value from the concentration-response curve for the inhibition of forskolin-stimulated cAMP production. For antagonists, determine the IC50 value by measuring the inhibition of the effect of a known HCA2 agonist.
-
In Vitro NAD+ Synthesis Assay
-
Objective: To determine if this compound or its hydrolyzed form can serve as a precursor for NAD+ synthesis.
-
Methodology:
-
Cell Culture: Use a cell line known to utilize the Preiss-Handler pathway (e.g., HepG2 cells).
-
Compound Incubation: Incubate the cells with the test compounds for various time points.
-
Metabolite Extraction: Lyse the cells and extract intracellular metabolites.
-
NAD+ Quantification: Measure intracellular NAD+ levels using a colorimetric or fluorometric NAD+/NADH assay kit or by LC-MS/MS for more precise quantification.
-
Data Analysis: Compare the NAD+ levels in treated cells to those in untreated and nicotinic acid-treated (positive control) cells.
-
Visualizing the Pathways
To provide a clearer understanding of the established and hypothetical pathways, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of nicotinic acid via the HCA2 receptor.
Caption: The Preiss-Handler pathway for NAD+ biosynthesis from nicotinic acid.
Caption: Hypothetical metabolic activation of this compound.
Conclusion and Future Directions
This compound is a nicotinic acid derivative with an unknown biological profile. Based on its chemical structure, it is plausible that it could function as a prodrug, being metabolized to its corresponding carboxylic acid, which may then exhibit biological activity. This activity could potentially involve interaction with the HCA2 receptor or participation in NAD+ biosynthesis, the two primary mechanisms of action of nicotinic acid.
The lack of available data underscores the need for comprehensive in vitro and in vivo studies to characterize the pharmacology of this compound. The experimental protocols outlined in this guide provide a roadmap for such investigations. Future research should focus on:
-
Chemical Synthesis and Purification: Ensuring a high-purity supply of this compound and its potential metabolite, 2,4-dihydroxy-5,6-dimethylnicotinic acid.
-
In Vitro Profiling: Conducting the receptor binding and functional assays described to determine its interaction with the HCA2 receptor.
-
Metabolic Studies: Investigating its role as a potential precursor for NAD+ synthesis in relevant cell models.
-
In Vivo Evaluation: Should in vitro studies yield promising results, progressing to animal models to assess its pharmacokinetic properties and its effects on lipid metabolism and other relevant physiological parameters.
The exploration of novel nicotinic acid derivatives like this compound holds the potential for the discovery of new therapeutic agents with improved efficacy or side-effect profiles compared to existing treatments.
References
- 1. Niacin - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Structure–activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) | CoLab [colab.ws]
- 4. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). | Semantic Scholar [semanticscholar.org]
- 5. Structural insights into the human niacin receptor HCA2-Gi signalling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
The Multifaceted Biological Activities of Substituted Nicotinic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid, also known as niacin or vitamin B3, has long been recognized for its therapeutic effects, particularly in the management of dyslipidemia.[1][2] However, the parent molecule is often associated with undesirable side effects, most notably cutaneous flushing.[3] This has spurred significant interest in the development of substituted nicotinic acid esters and other derivatives to enhance therapeutic efficacy, improve pharmacokinetic profiles, and mitigate adverse effects. This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, focusing on their interactions with the nicotinic acid receptor (GPR109A), and details the experimental methodologies used to evaluate their pharmacological effects.
Core Biological Activities and Structure-Activity Relationships
Substituted nicotinic acid esters exhibit a broad range of biological activities, primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A).[3][4] These activities include vasodilation, anti-inflammatory effects, analgesic properties, and modulation of lipid metabolism. The structure of the substituent group plays a critical role in determining the potency and specificity of these compounds.
Vasodilatory Effects
Nicotinic acid and its derivatives are potent vasodilators, an effect largely responsible for the flushing side effect.[5] This vasodilation is primarily mediated by the GPR109A receptor on Langerhans cells in the skin, which leads to the release of prostaglandins such as PGD2 and PGE2.[6] Thionicotinic acid derivatives, for instance, have been shown to exert dose-dependent vasorelaxation.[5][6]
Anti-inflammatory and Analgesic Activities
Several substituted nicotinic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties.[7][8] These effects are often linked to the inhibition of pro-inflammatory mediators. For example, certain derivatives have been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[7] The analgesic activity of some derivatives has been found to be comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]
Lipid-Lowering Effects
The primary therapeutic application of nicotinic acid is its ability to favorably modulate lipid profiles, including lowering low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) levels.[1][2] While the exact mechanisms are still being fully elucidated, the anti-lipolytic effect of nicotinic acid in adipocytes, mediated by GPR109A, is considered a key factor.[1] However, some studies suggest that the lipid-modifying effects may be at least partially independent of GPR109A activation.[10]
Quantitative Data on Biological Activity
The following tables summarize key quantitative data for various substituted nicotinic acid esters and related compounds, providing a comparative overview of their potency and efficacy across different biological assays.
| Compound/Derivative | Assay | Target/Model | Parameter | Value | Reference |
| Vasodilation | |||||
| 2-(1-adamantylthio)nicotinic acid | Vasorelaxation | Rat thoracic aorta | ED50 | 21.3 nM | [6] |
| Anti-Inflammatory Activity | |||||
| Compound 4c (a 2-bromophenyl derivative) | Analgesic Activity (Writhing Test) | Mice | % Inhibition | 73.7 ± 6.2 | |
| Compounds 4d, 4f, 4g, 4h, 5b | Nitrite Inhibition | RAW 264.7 macrophages | MTT Results | 86.109 ± 0.51 to 119.084 ± 0.09 | [7] |
| GPR109A Receptor Activity | |||||
| Nicotinic Acid | GPR109A Activation | CHO-k1 cells | EC50 | 280 nM | |
| Acifran | GPR109A Activation | CHO-k1 cells | EC50 | 3.2 µM | |
| Antimicrobial Activity | |||||
| Acylhydrazone derivative 13 | Antibacterial | Staphylococcus epidermidis | MIC | 1.95 µg/mL | [11] |
| Acylhydrazone derivative 13 | Antibacterial | MRSA | MIC | 7.81 µg/mL | [11] |
| 1,3,4-oxadiazoline derivative 25 | Antibacterial | Bacillus subtilis & Staphylococcus aureus | MIC | 7.81 µg/mL | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted nicotinic acid esters.
In Vitro Vasodilation Assay using Wire Myography
This protocol details the assessment of the vasodilatory effects of test compounds on isolated arterial rings.
1. Tissue Preparation:
-
Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length.
2. Mounting:
-
Mount each aortic ring in a 10 mL organ bath of a wire myograph system containing Krebs-Henseleit solution.
-
The solution should be maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Apply a resting tension of 1.5 g and allow the tissue to equilibrate for 60 minutes.
3. Experimental Procedure:
-
Induce a stable contraction in the aortic rings using a vasoconstrictor agent, such as phenylephrine (1 µM).
-
Once a plateau in contraction is reached, cumulatively add the test compound in increasing concentrations to the organ bath.
-
Record the relaxation responses isometrically using a force-displacement transducer.
4. Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximal effect) values.
In Vitro Anti-inflammatory Activity Assay
This protocol describes the evaluation of the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed the RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
3. Cytokine Measurement (ELISA):
-
Culture and treat the cells as described above.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
GPR109A Receptor Activation Assays
1. Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing GPR109A.
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-nicotinic acid) and varying concentrations of the unlabeled test compound in a suitable buffer.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
2. cAMP Assay:
-
Cell Culture: Use a cell line stably expressing GPR109A (e.g., CHO-k1 cells).
-
Assay Procedure:
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Generate a dose-response curve and determine the EC50 value for the inhibition of cAMP production.
Signaling Pathways and Experimental Workflows
The biological effects of substituted nicotinic acid esters are primarily initiated by their interaction with the GPR109A receptor. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying these compounds.
Caption: GPR109A Signaling Pathway.
Caption: Drug Discovery Workflow.
Conclusion
Substituted nicotinic acid esters represent a promising class of therapeutic agents with a wide array of biological activities. Their ability to modulate the GPR109A receptor provides a powerful mechanism for influencing lipid metabolism, inflammation, and vascular tone. A thorough understanding of their structure-activity relationships, guided by robust in vitro and in vivo experimental evaluation, is crucial for the rational design of novel derivatives with improved therapeutic profiles. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to advancing this important area of pharmacology.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. プロメガ [promega.jp]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential: A Technical Guide to Novel Nicotinate Derivative Research
For Researchers, Scientists, and Drug Development Professionals
The nicotinate scaffold, a fundamental component of vitamin B3, continues to be a "privileged structure" in modern drug discovery.[1] Its inherent biocompatibility and versatile chemical nature make it an ideal starting point for the development of novel therapeutics across a wide range of disease areas. This technical guide explores promising research avenues for new nicotinate derivatives, providing insights into their therapeutic applications, experimental design, and underlying mechanisms of action.
Anticancer Activity: A Prominent Area of Investigation
Nicotinate derivatives have emerged as a significant class of compounds in the pursuit of novel anticancer agents.[2][3] Research has demonstrated their potential to target various cancer cell lines and key signaling pathways involved in tumor progression.
A notable area of exploration is the development of nicotinate derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][5] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, hindering their growth and metastasis. For instance, compound 5c has shown promising VEGFR-2 inhibition with an IC50 value of 0.068 μM.[4] This compound also demonstrated a significant increase in caspase-3 levels, indicating an induction of apoptosis.[4]
Furthermore, certain nicotinamide derivatives have displayed potent antiproliferative activity against human breast (MCF-7) and cervical (HeLa) cancer cell lines.[6] A trifluoromethyl substituted pyridine analogue, in particular, exhibited outstanding activity with IC50 values of 8.70 ± 0.23 µM and 8.97 ± 0.31 µM against MCF-7 and HeLa cells, respectively.[6] Another compound with a thiomethyl group also showed significant activity against these cell lines.[6]
The design and synthesis of novel nicotinic acid-based cytotoxic agents continue to be a fertile ground for research.[4] Studies have shown that specific derivatives can exhibit high cytotoxic potential and selectivity against various cancer cells, including HepG-2 and Caco-2 cell lines.[7] One such derivative, ethyl 5-cyano-2-methyl-4-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-6-(3-phenylureido)nicotinate, demonstrated IC50 values of 34.31 μM and 24.79 μM against HepG-2 and Caco-2 cells, respectively.[7]
Table 1: Anticancer Activity of Novel Nicotinate Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound 5c | VEGFR-2 | 0.068 | [4] |
| Trifluoromethyl substituted pyridine analogue | MCF-7 | 8.70 ± 0.23 | [6] |
| Trifluoromethyl substituted pyridine analogue | HeLa | 8.97 ± 0.31 | [6] |
| Thiomethyl group-containing compound | MCF-7 | 9.01 ± 0.38 | [6] |
| Thiomethyl group-containing compound | HeLa | 9.82 ± 0.41 | [6] |
| Ethyl 5-cyano-2-methyl-4-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-6-(3-phenylureido)nicotinate | HepG-2 | 34.31 | [7] |
| Ethyl 5-cyano-2-methyl-4-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-6-(3-phenylureido)nicotinate | Caco-2 | 24.79 | [7] |
| Compound 10 | VEGFR-2 | 0.051 | [5] |
| Compound 10 | MCF-7 | 8.25 | [5] |
| Compound 10 | HCT 116 | 6.48 | [5] |
Experimental Protocols:
Synthesis of Nicotinamide Derivatives (General Procedure):
A common synthetic route involves the acylation of nicotinic acid using thionyl chloride to produce nicotinoyl chloride.[5][8] This intermediate is then reacted with a suitable amine, such as 4-aminoacetophenone, to yield the corresponding nicotinamide derivative.[5][8] Further modifications can be achieved through condensation reactions with various hydrazides or other reagents to generate a library of novel compounds.[5][7][8]
In Vitro Anticancer Activity Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized nicotinate derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[9]
VEGFR-2 Kinase Assay:
The inhibitory activity of the compounds against VEGFR-2 can be evaluated using commercially available kinase assay kits. These assays typically measure the phosphorylation of a substrate by the enzyme in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.[4]
Workflow for Anticancer Nicotinate Derivative Development.
Neuroprotective Effects: A Hope for Neurodegenerative Diseases
The neuroprotective properties of nicotinamide and its derivatives offer a promising avenue for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11] These compounds have been shown to protect neurons from various toxic insults and improve cognitive function in preclinical models.[10][12]
The mechanism of neuroprotection is often linked to the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[12][13] Activation of α7 nAChRs can trigger downstream signaling pathways, such as the PI3K/Akt pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-x.[13] This cascade of events helps to prevent neuronal cell death induced by factors like β-amyloid and glutamate.[13]
Furthermore, derivatives of nicotine, such as cotinine and 6-hydroxy-L-nicotine, have demonstrated the ability to improve memory and reduce oxidative stress in animal models of Alzheimer's disease.[12] These effects are associated with the modulation of nAChRs, a decrease in acetylcholinesterase activity, and the restoration of antioxidant defenses in the hippocampus.[12]
Signaling Pathway for Nicotinate-Mediated Neuroprotection.
Anti-inflammatory Properties: Targeting Key Inflammatory Mediators
Nicotinate derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2) enzymes.[9][14] Selective COX-2 inhibitors are sought after for their ability to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Several novel series of nicotinic acid derivatives have been synthesized and shown to possess potent COX-2 inhibitory activity, with some compounds exhibiting activity equipotent to the well-known COX-2 inhibitor, celecoxib.[14] Notably, compounds 4c and 4f from one study demonstrated selectivity indices 1.8-1.9 fold higher than celecoxib and exhibited potent in vivo anti-inflammatory activity.[14] Importantly, these compounds showed a good gastric safety profile with no ulceration observed in animal models.[14]
The anti-inflammatory effects of these derivatives are also attributed to their ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as prostaglandin E2 (PGE2).[14]
Table 2: Anti-inflammatory Activity of Nicotinate Derivatives
| Compound | Target | In Vitro Activity | In Vivo Activity | Gastric Safety | Reference |
| Compound 4c | COX-2 | Equipotent to Celecoxib | Potent anti-inflammatory | Safe | [14] |
| Compound 4f | COX-2 | Equipotent to Celecoxib | Most potent anti-inflammatory | Safe | [14] |
| Compound 4h | COX-2, iNOS, TNF-α, IL-6 | Significant nitrite inhibition | Potent anti-inflammatory | Mild infiltration | [9] |
| Compound 5b | COX-2, iNOS, TNF-α, IL-6 | Significant nitrite inhibition | Potent anti-inflammatory | Severe gastritis | [9] |
Experimental Protocols:
In Vitro COX-1/COX-2 Inhibition Assay:
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using enzyme immunoassay (EIA) kits. The assay measures the conversion of arachidonic acid to prostaglandins, and the IC50 values are calculated from the dose-response curves.
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema):
-
Inject a solution of carrageenan into the sub-plantar region of the right hind paw of rats to induce inflammation.
-
Administer the test compounds or a reference drug (e.g., celecoxib) orally at a specific dose prior to carrageenan injection.
-
Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.[14]
Ulcerogenic Activity:
After the in vivo anti-inflammatory study, the stomachs of the animals are removed and examined for any signs of ulceration or gastric mucosal damage. The severity of the ulcers can be scored for a quantitative assessment of gastric safety.[14]
Antimicrobial and Antifungal Activity: A Renewed Front against Drug Resistance
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Nicotinate derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[15][16][17][18]
Several synthesized nicotine and nicotinamide derivatives have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Listeria monocytogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria.[15][16][17] For instance, one study found that a specific nicotinamide derivative, NC 3 , was particularly effective at inhibiting the growth of gram-negative bacterial strains at a concentration of 0.016 mM.[17] Another derivative, NC 5 , was most effective against gram-positive bacteria at 0.03 mM.[17]
Furthermore, certain nicotinic acid derivatives have exhibited significant antifungal activity. One compound, (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one, was found to be very effective against Candida albicans, a common cause of fungal infections.[18]
Table 3: Antimicrobial Activity of Nicotinate Derivatives
| Compound | Organism | Activity (MIC or Inhibition Zone) | Reference |
| NC 3 | Gram-negative bacteria | MIC = 0.016 mM | [17] |
| NC 5 | Gram-positive bacteria | MIC = 0.03 mM | [17] |
| (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one | Candida albicans | Very effective | [18] |
| Compound 2a | Pseudomonas aeruginosa | 21 mm inhibition zone | [16] |
| Compound 13 | Staphylococcus epidermidis ATCC 12228 | MIC = 1.95 µg/mL | [19] |
| Compound 13 | Staphylococcus aureus ATCC 43300 (MRSA) | MIC = 7.81 µg/mL | [19] |
| Compound 25 | Bacillus subtilis ATCC 6633 | MIC = 7.81 µg/mL | [19] |
| Compound 25 | Staphylococcus aureus ATCC 6538 | MIC = 7.81 µg/mL | [19] |
Experimental Protocols:
Determination of Minimum Inhibitory Concentration (MIC):
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method according to guidelines from organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][20]
Disk Diffusion Method:
This method involves placing paper discs impregnated with the test compound onto an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc is measured to assess the antimicrobial activity.[15][21]
Metabolic Disorders: Modulating Lipid and Glucose Metabolism
Nicotinic acid (niacin) itself is well-known for its beneficial effects on lipid metabolism, effectively reducing levels of VLDL and LDL cholesterol while increasing HDL cholesterol.[22][23] However, the high doses required for these effects often lead to undesirable side effects.[23] The development of novel nicotinate derivatives offers the potential to achieve similar or enhanced therapeutic effects with improved tolerability.
Research in this area focuses on understanding the complex interplay between nicotinate derivatives and key metabolic pathways.[22] For instance, these compounds can influence the activity of hormone-sensitive lipase in adipose tissue, leading to a reduction in the release of free fatty acids.[1] They can also impact glucose and insulin metabolism.[22]
Recent studies have also explored the potential of nicotinic acid derivatives as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[24] By inhibiting these enzymes, it is possible to slow down the absorption of glucose and manage blood sugar levels, which is particularly relevant for the treatment of type 2 diabetes.[24]
Metabolic Effects of Nicotinate Derivatives.
Conclusion
The versatility of the nicotinate scaffold presents a wealth of opportunities for the discovery and development of novel therapeutic agents. The research areas highlighted in this guide—anticancer, neuroprotection, anti-inflammatory, antimicrobial, and metabolic disorders—represent some of the most promising avenues for future investigation. By leveraging rational drug design, efficient synthetic methodologies, and robust biological evaluation, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds. The provided experimental protocols and pathway diagrams serve as a foundational resource for scientists and drug development professionals embarking on research in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening | Semantic Scholar [semanticscholar.org]
- 7. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives - ProQuest [proquest.com]
- 8. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Opinion: exploring alternative pathways to neuroprotection—nicotine and carbon monoxide as antioxidative factors in neurodegeneration and delirium [frontiersin.org]
- 13. Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity | European Journal of Biological Research [journals.tmkarpinski.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]
- 19. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
- 20. scilit.com [scilit.com]
- 21. researchgate.net [researchgate.net]
- 22. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its polysubstituted aromatic core serves as a versatile scaffold for the synthesis of a variety of heterocyclic compounds with potential biological activities. This document provides a detailed protocol for the synthesis of this compound, based on a modified Hantzsch-type pyridine synthesis. The protocol outlines the reaction of ethyl 3-aminocrotonate with diethyl methylmalonate in the presence of a base.
Reaction Scheme:
The synthesis proceeds via the condensation of ethyl 3-aminocrotonate and diethyl methylmalonate, followed by cyclization to form the dihydroxynicotinate ring system.
Chemical Equation:
Experimental Protocol
This protocol is analogous to the synthesis of similar 2,4-dihydroxynicotinates.
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| Ethyl 3-aminocrotonate | C₆H₁₁NO₂ | 129.16 | 12.92 g (0.1 mol) | |
| Diethyl methylmalonate | C₇H₁₂O₄ | 160.17 | 16.02 g (0.1 mol) | |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 7.48 g (0.11 mol) | Handle with care, moisture sensitive. |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 150 mL | |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | For acidification. |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying. |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium ethoxide (7.48 g, 0.11 mol) in anhydrous ethanol (100 mL).
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add a mixture of ethyl 3-aminocrotonate (12.92 g, 0.1 mol) and diethyl methylmalonate (16.02 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux with continuous stirring for 24 hours.
-
Work-up: a. After 24 hours, cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in 150 mL of water. d. Carefully acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form. e. Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.
-
Isolation and Purification: a. Collect the precipitate by vacuum filtration and wash with cold water. b. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid. c. Dry the purified product under vacuum.
Expected Yield:
The yield for this type of reaction is typically in the range of 70-85%.
Data Presentation
Table 1: Reactant and Product Information
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl 3-aminocrotonate | Ethyl (E)-3-aminobut-2-enoate | C₆H₁₁NO₂ | 129.16 | Reactant |
| Diethyl methylmalonate | Diethyl 2-methylpropanedioate | C₇H₁₂O₄ | 160.17 | Reactant |
| Sodium ethoxide | Sodium ethoxide | C₂H₅NaO | 68.05 | Base Catalyst |
| This compound | Ethyl 2,4-dihydroxy-5,6-dimethylpyridine-3-carboxylate | C₁₀H₁₃NO₄ | 211.21 | Product |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of this compound.
The Synthetic Potential of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate: A Building Block for Complex Molecules
Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate , a polysubstituted pyridine derivative, presents itself as a versatile scaffold for the synthesis of a variety of complex organic molecules. Its unique arrangement of functional groups—a dihydroxypyridine core, an ethyl ester, and two methyl groups—offers multiple reactive sites for chemical modification. This allows for its elaboration into diverse molecular architectures, making it a potentially valuable building block for researchers in medicinal chemistry and materials science.
While specific, detailed applications for this compound are not extensively documented in publicly available literature, its structural features suggest a range of possible synthetic transformations. The reactivity of its dihydroxy, ester, and pyridine functionalities can be strategically exploited to construct novel compounds with potential biological or material properties.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. This data is essential for designing and executing synthetic protocols involving this compound.
| Property | Value |
| CAS Number | 77629-51-7 |
| Molecular Formula | C₁₀H₁₃NO₄ |
| Molecular Weight | 211.21 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Synthetic Utility and Potential Applications
The synthetic utility of this compound stems from the reactivity of its core structure. The dihydroxypyridine moiety can undergo various transformations, including alkylation, acylation, and halogenation. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters. The pyridine ring itself can be a substrate for a range of organic reactions.
A generalized workflow illustrating the potential synthetic transformations of this building block is presented below. This diagram highlights the key reactive sites and the types of derivatives that could be accessed.
Caption: Synthetic pathways for this compound.
Experimental Protocols: Representative Procedures
The following are generalized experimental protocols for key transformations of the dihydroxynicotinate scaffold. These are based on established methodologies for similar structures and should be adapted and optimized for this compound.
O-Alkylation of the Hydroxyl Groups
This procedure describes the dialkylation of the hydroxyl groups to form the corresponding diethers.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).
-
Add the alkyl halide (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hydrolysis of the Ethyl Ester
This protocol outlines the conversion of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add LiOH (or NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Halogenation of the Pyridine Ring
This procedure describes the selective halogenation of the electron-rich pyridine ring, likely at the C3 position.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS)
-
Acetonitrile or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or DCM.
-
Add the N-halosuccinimide (1.0 - 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound holds promise as a versatile building block in organic synthesis. Its array of functional groups provides a platform for the creation of a wide range of derivatives. While specific applications are yet to be widely reported, the fundamental reactivity of its dihydroxypyridine core, coupled with its ester functionality, makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols provided herein offer a starting point for the exploration of its synthetic potential. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.
Application Notes and Protocols for Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate and Related Scaffolds in Medicinal Chemistry
Introduction
Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry. While specific biological activity data for this exact compound is not extensively documented in publicly available literature, its structural relative, Ethyl 2,4-dihydroxy-6-methylnicotinate, is recognized as a valuable intermediate and privileged scaffold in drug discovery.[1] This class of molecules, characterized by a dihydroxypyridine core, offers multiple reactive sites for chemical modification, making them attractive starting points for the synthesis of diverse compound libraries. These libraries can then be screened for various biological activities, including potential antitumor and bactericidal properties.[1]
These application notes provide a general framework for researchers and drug development professionals interested in exploring the potential of this compound and related dihydroxynicotinate scaffolds in medicinal chemistry.
I. Potential Therapeutic Applications
Substituted dihydroxynicotinates serve as key building blocks for the synthesis of more complex heterocyclic compounds. The derivatization of this scaffold can lead to the discovery of novel therapeutic agents. Based on analogous structures, potential areas of application include:
-
Antitumor Agents: The pyridine ring system is a common feature in many anticancer drugs. Modification of the dihydroxynicotinate scaffold could lead to compounds that interfere with cancer cell signaling pathways.
-
Antibacterial Agents: The scaffold can be elaborated to generate molecules with novel antibacterial mechanisms, potentially addressing the challenge of antibiotic resistance.
II. Quantitative Data Summary
No specific quantitative biological data (e.g., IC50, EC50) for this compound was found in the reviewed literature. Researchers are encouraged to use the following table template to summarize their findings when screening derivatives of this scaffold.
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| EDDN-001 | e.g., Kinase X | e.g., In vitro kinase assay | |||
| EDDN-002 | e.g., Bacterial Strain Y | e.g., Minimum Inhibitory Concentration (MIC) | |||
| Control |
Caption: Template for summarizing biological activity data for derivatives of this compound.
III. Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of compounds derived from a dihydroxynicotinate scaffold.
Protocol 1: General Procedure for the Synthesis of N-Aryl-2,4-dihydroxy-5,6-dimethylnicotinamide Derivatives
This protocol describes a hypothetical synthesis of an amide derivative from this compound, a common step in creating a library of compounds for screening.
1. Hydrolysis of the Ethyl Ester:
- To a solution of this compound (1.0 eq) in a mixture of ethanol and water (2:1), add sodium hydroxide (1.2 eq).
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and acidify with 1M HCl to pH 3-4.
- The resulting precipitate, 2,4-dihydroxy-5,6-dimethylnicotinic acid, is filtered, washed with cold water, and dried under vacuum.
2. Amide Coupling:
- To a solution of 2,4-dihydroxy-5,6-dimethylnicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add the desired substituted aniline (1.1 eq) to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
- Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2,4-dihydroxy-5,6-dimethylnicotinamide.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of newly synthesized compounds against a bacterial strain.
1. Preparation of Bacterial Inoculum:
- From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a Mueller-Hinton Broth (MHB).
- Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard.
- Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
2. Preparation of Compound Plate:
- Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
- Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
- Include a positive control (bacteria without compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
IV. Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by antitumor compounds derived from the this compound scaffold.
Caption: Hypothetical inhibition of the mTOR signaling pathway by a derivative.
Drug Discovery Workflow
This diagram outlines a typical workflow for the discovery of new drugs starting from a chemical scaffold.
Caption: A generalized workflow for scaffold-based drug discovery.
References
Application Notes and Protocols for the Development of Enzyme Inhibitors Using Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing "Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate" and its analogs as a scaffold for the development of potent and selective enzyme inhibitors. While direct enzymatic inhibition data for this specific compound is not extensively available in public literature, the dihydroxypyridine core is a recognized privileged scaffold in medicinal chemistry for targeting various enzymes, particularly those involved in inflammation and cancer.
This document outlines the potential applications, synthesis strategies, and detailed protocols for screening this compound and its derivatives against key enzyme targets such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).
Introduction to the Therapeutic Potential of Dihydroxynicotinate Scaffolds
The substituted dihydroxynicotinate framework, present in "this compound," offers a versatile platform for designing enzyme inhibitors. The dihydroxy-aromatic motif is a key structural feature in various bioactive molecules and can participate in crucial binding interactions within an enzyme's active site, such as hydrogen bonding and metal chelation. This makes it an attractive starting point for developing inhibitors against a range of enzymes implicated in human diseases.
Notably, derivatives of similar heterocyclic scaffolds have demonstrated inhibitory activity against enzymes like Enhancer of Zeste Homolog 2 (EZH2), a methyltransferase involved in cancer, and 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of inflammatory leukotrienes.
Synthesis and Derivatization Strategies
The chemical structure of "this compound" provides multiple sites for chemical modification to explore the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity.
Key Derivatization Points:
-
Hydroxyl Groups (C2 and C4): These can be alkylated, acylated, or used to form ethers and esters to probe interactions within the enzyme's active site.
-
Pyridine Ring (C5): The C5 position can be functionalized, for example, through halogenation followed by cross-coupling reactions, to introduce various substituents that can modulate the electronic and steric properties of the molecule.
-
Ethyl Ester Group (C3): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other esters to explore additional binding interactions.
-
Methyl Groups (C5 and C6): While less straightforward to modify, these groups contribute to the overall lipophilicity and steric profile of the molecule.
A general workflow for the synthesis and evaluation of new inhibitor candidates is depicted below.
Caption: Workflow for developing enzyme inhibitors.
Quantitative Data for Analogous Compounds
Table 1: COX-2 Inhibition Data for Structurally Related Compounds
| Compound Class | Specific Compound Example | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Thiophene-3-carboxamide | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | 0.29 | 67.24 |
| 1,3-dihydro-2H-indolin-2-one | Derivative 4e | 2.35 | Not Reported |
| 1,3-dihydro-2H-indolin-2-one | Derivative 9h | 2.42 | Not Reported |
| 1,3-dihydro-2H-indolin-2-one | Derivative 9i | 3.34 | Not Reported |
| Celecoxib (Reference) | Celecoxib | 0.42 | 33.8 |
Table 2: 5-LOX Inhibition Data for Structurally Related Compounds
| Compound Class | Specific Compound Example | 5-LOX IC50 (µM) | | :--- | :--- | | Isoxazole Derivative | Compound C6 | 3.67 | | Isoxazole Derivative | Compound C3 | 8.47 | | Isoxazole Derivative | Compound C5 | 10.48 | | Diaryl-1,2,4-triazole | Compound 15 | 0.85 | | Diaryl-1,2,4-triazole | Compound 16 | 0.71 | | 3-hydroxybenzo[b]thiophene-2-carboxylic acid | Compound 18b | 0.51 | | Zileuton (Reference) | Zileuton | 0.18 - 3.7 |
Experimental Protocols
The following are detailed protocols for in vitro enzyme inhibition assays for COX-2 and 5-LOX, which can be adapted for screening "this compound" and its derivatives.
Protocol for COX-2 Inhibition Assay (Fluorometric)
This protocol is based on a fluorometric method that measures the peroxidase activity of COX enzymes.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Serially dilute to obtain a range of concentrations.
-
Prepare the enzyme solution by diluting the COX-2 enzyme in the assay buffer.
-
Prepare the substrate solution by diluting arachidonic acid in the assay buffer.
-
Prepare the probe solution.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 2 µL of the test compound solution or DMSO (for control).
-
Add 178 µL of assay buffer containing the COX-2 enzyme and heme to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: COX-2 Inhibition Assay Workflow.
Protocol for 5-LOX Inhibition Assay (Spectrophotometric)
This protocol is based on the spectrophotometric measurement of the formation of leukotrienes from arachidonic acid.
Materials:
-
Human recombinant 5-LOX enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)
-
Arachidonic Acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Serially dilute to obtain a range of concentrations.
-
Prepare the enzyme solution by diluting the 5-LOX enzyme in the assay buffer.
-
Prepare the substrate solution by diluting arachidonic acid in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 2 µL of the test compound solution or DMSO (for control).
-
Add 188 µL of the 5-LOX enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Immediately measure the increase in absorbance at 234 nm for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Context
Inhibitors of COX-2 and 5-LOX target key nodes in the arachidonic acid metabolism pathway, which is central to inflammation.
Caption: Arachidonic Acid Metabolism Pathway.
Conclusion
"this compound" represents a promising starting point for the development of novel enzyme inhibitors. The protocols and data provided herein offer a solid foundation for researchers to initiate screening campaigns and SAR studies. By leveraging the versatile chemistry of the dihydroxynicotinate scaffold, it is possible to discover new and effective modulators of key enzymatic targets for the potential treatment of a variety of diseases.
Application Notes and Protocols: Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 2,4-dihydroxy-5,6-dimethylnicotinate as a versatile precursor for the synthesis of a variety of fused heterocyclic compounds. Due to the limited availability of direct experimental procedures starting from this compound, this document presents generalized protocols and data based on analogous 2,4-dihydroxypyridine and nicotinic acid derivatives. These methodologies can serve as a foundational guide for the development of specific synthetic routes.
The core structure of this compound, featuring vicinal hydroxyl groups and an ester functionality on a pyridine ring, offers multiple reactive sites for the construction of fused ring systems such as pyranopyridines, furopyridines, and pyridopyrimidines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Data Presentation: Synthesis of Fused Pyridine Systems from Dihydroxynicotinate Analogs
The following table summarizes reaction conditions and yields for the synthesis of various heterocyclic compounds from precursors analogous to this compound. This data is intended to provide a comparative reference for reaction optimization.
| Heterocyclic System | Analogous Starting Material | Reagents and Conditions | Yield (%) | Reference Analogy |
| Pyranopyridine | 3,3-dimethyl-8-piperazine-6-thioxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile | Alkyl/Aryl Halide, Na₂CO₃, H₂O/EtOH, rt, 6h | Varies | [1] |
| Furopyridine | 6-Methyl-2-hydroxynicotinic acid | Not specified in abstract | N/A | [2] |
| Pyridopyrimidine | Diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate | Phenyl isocyanate or cyclohexyl isocyanate | N/A | [3] |
| 2,4-Dihydroxypyridine | Di(alkyl) acetone dicarboxylate, trimethylorthoformate, acetic anhydride; then NH₄OH, HCl; then H₃PO₄, ~210°C | Multi-step synthesis | N/A | [4] |
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of key heterocyclic systems, adapted from literature for analogous starting materials. Researchers should consider these as starting points and optimize conditions for this compound.
Protocol 1: General Synthesis of Fused Pyranopyridines
This protocol is based on the reaction of a pyranopyridine precursor with electrophiles. The dihydroxy groups of this compound could potentially undergo similar cyclization reactions.
Objective: To synthesize a fused pyranopyridine ring system.
Materials:
-
This compound (or analogous dihydroxypyridine)
-
Appropriate dielectrophile (e.g., substituted bis(2-haloethyl)ether)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Prepare an aqueous-alcoholic solution of sodium carbonate by dissolving 1.06 g (10 mmol) of Na₂CO₃ in 20 mL of water and 20 mL of ethanol in a round-bottom flask.
-
To this solution, add 2.11 g (10 mmol) of this compound and stir at room temperature until fully dissolved.
-
Add the desired dielectrophile (10 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by removing the ethanol under reduced pressure, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyranopyridine derivative.[1]
Protocol 2: Proposed Synthesis of Fused Furopyridines
This proposed protocol is based on the general synthesis of furopyridines from hydroxynicotinic acid derivatives. The 4-hydroxy group of this compound can be alkylated, followed by cyclization to form the furan ring.
Objective: To synthesize a fused furopyridine ring system.
Materials:
-
This compound
-
α-Halo ketone (e.g., chloroacetone)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or Acetone
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment
Procedure:
-
To a solution of this compound (10 mmol) in 50 mL of dry DMF, add potassium carbonate (20 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the α-halo ketone (11 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography to yield the furopyridine derivative.
Visualizations
Diagram 1: Synthetic Pathways from this compound
Caption: Proposed synthetic routes to heterocyclic compounds.
Diagram 2: Experimental Workflow for Heterocycle Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
Application Note: A General Protocol for the N-alkylation of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-alkylation of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, a substituted pyridinone derivative. The N-alkylation of pyridinones is a crucial transformation in medicinal chemistry for the synthesis of diverse molecular scaffolds. However, the reaction often faces challenges with regioselectivity, yielding a mixture of N- and O-alkylated products. This protocol outlines a general method to favor N-alkylation, addressing the ambident nucleophilic nature of the pyridinone ring. The procedure includes reaction setup, monitoring, workup, and purification, along with a summary of reaction parameters for optimization.
Introduction
Pyridinone moieties are prevalent in a wide array of biologically active compounds and pharmaceutical agents. The functionalization of the pyridinone ring, particularly through N-alkylation, allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. The substrate, this compound, possesses two hydroxyl groups, presenting a regioselectivity challenge for alkylation. Direct alkylation can lead to a mixture of N-alkylated, O-alkylated, and di-O-alkylated products. Therefore, a carefully controlled reaction is necessary to achieve selective N-alkylation.
Several strategies have been developed to address the regioselectivity of pyridinone alkylation. These methods often involve the use of specific bases, catalysts, or reaction conditions to favor the formation of the N-alkylated product.[1][2][3] For instance, the use of a strong, non-nucleophilic base in a polar aprotic solvent is a common approach. This protocol is based on established principles for the selective N-alkylation of hydroxypyridinones.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and potassium carbonate as the base in dimethylformamide (DMF).
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Bromoethane, Benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Stir the suspension at room temperature for 15-30 minutes.
-
-
Addition of Alkylating Agent:
-
Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at room temperature.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC, typically disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired N-alkylated product.
-
-
Characterization:
-
Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Data Presentation
The optimization of the reaction conditions is crucial for achieving high yield and selectivity. The following table summarizes key parameters that can be varied.
| Entry | Alkylating Agent (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | N:O Selectivity |
| 1 | Iodomethane (1.2) | K₂CO₃ (1.5) | DMF | 60 | 12 | Data | Data |
| 2 | Bromoethane (1.2) | K₂CO₃ (1.5) | DMF | 70 | 18 | Data | Data |
| 3 | Benzyl bromide (1.1) | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 8 | Data | Data |
| 4 | Iodomethane (1.5) | NaH (1.2) | THF | RT | 24 | Data | Data |
*Data to be filled in based on experimental results.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the N-alkylation of this compound.
Signaling Pathway of N- vs. O-Alkylation
References
Application Notes and Protocols for Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate in Agrochemical Research
Initial Assessment: Based on a comprehensive review of publicly available scientific literature and chemical databases, there is currently no direct evidence or published research detailing the application of "Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate" as an active ingredient in agrochemical formulations such as herbicides, fungicides, or insecticides. Research surrounding this molecule has predominantly focused on its synthesis and its utility as a versatile chemical intermediate in the development of more complex molecules for medicinal chemistry.[1]
While no specific agrochemical applications exist for the title compound, this document provides an overview of its known chemical properties and synthesis, which are foundational for any potential future investigation into its bioactivity in an agricultural context. The methodologies described below are for the synthesis and characterization of the compound itself, which would be a prerequisite for any subsequent agrochemical screening.
Chemical Properties and Synthesis
This compound is a substituted pyridine derivative.[2] Its structure, featuring hydroxyl groups and an ethyl carboxylate moiety, provides multiple reactive sites for further chemical modification.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 77629-51-7 | [2] |
| Molecular Formula | C₁₀H₁₃NO₄ | [2] |
| Molecular Weight | 211.21 g/mol | [2] |
| Purity | ≥96% | [2] |
Experimental Protocols: Synthesis
The synthesis of this compound and related nicotinic acid derivatives typically involves the esterification of the corresponding carboxylic acid.
Protocol 1: General Esterification of Hydroxynicotinic Acids
This protocol is a generalized procedure based on common esterification methods for similar compounds, as direct synthesis protocols for this compound are not detailed in the context of agrochemical research in the provided results.
Objective: To synthesize this compound from its corresponding carboxylic acid.
Materials:
-
2,4-dihydroxy-5,6-dimethylnicotinic acid
-
Anhydrous ethanol
-
Strong acid catalyst (e.g., sulfuric acid or hydrochloric acid)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,4-dihydroxy-5,6-dimethylnicotinic acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Assemble the reflux apparatus and heat the mixture to reflux. The reaction time can vary, and progress should be monitored (e.g., by thin-layer chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Potential for Future Agrochemical Research
Although no current data exists, the structure of this compound could serve as a scaffold for the synthesis of novel agrochemical candidates. The functional groups present on the molecule could be modified to explore potential herbicidal, fungicidal, or insecticidal activities.
Logical Flow for Future Research
References
Application Notes and Protocols: Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate as a versatile ligand for the synthesis of novel metal complexes. Drawing upon the established coordination chemistry of related nicotinic acid derivatives, this document outlines general experimental protocols, potential applications, and data presentation formats to guide researchers in this promising area of inorganic and medicinal chemistry.
Introduction
Nicotinic acid (niacin, Vitamin B3) and its derivatives are a well-established class of ligands in coordination chemistry. Their ability to coordinate with a wide range of metal ions through the pyridine nitrogen and/or the carboxylate oxygen atoms makes them versatile building blocks for constructing metal-organic frameworks and discrete metal complexes.[1][2] These complexes have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][3]
This compound, a substituted derivative of nicotinic acid, presents multiple coordination sites: the pyridine nitrogen, the two hydroxyl groups, and the carbonyl oxygen of the ester group. This multi-dentate character suggests the potential for forming stable chelate complexes with various transition metals, such as copper, zinc, nickel, and cobalt. The presence of hydroxyl and dimethyl substitutions on the pyridine ring can further influence the electronic properties and steric hindrance of the ligand, thereby modulating the stability, structure, and biological activity of the resulting metal complexes.
Synthesis of the Ligand
General Protocol for Synthesis of Metal Complexes
The following is a general protocol for the synthesis of transition metal complexes with nicotinic acid derivatives, which can be adapted for this compound.
Materials:
-
This compound (Ligand, L)
-
Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, NiSO₄·6H₂O, CoCl₂·6H₂O)
-
Solvent (e.g., ethanol, methanol, DMF, DMSO)
-
Base (optional, e.g., NaOH, triethylamine)
Procedure:
-
Dissolve the ligand, this compound, in a suitable solvent (e.g., 20 mL of ethanol) with gentle heating if necessary.
-
In a separate flask, dissolve the metal salt in the same solvent (e.g., 10 mL of ethanol).
-
Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to isolate different complex stoichiometries.
-
If deprotonation of the hydroxyl groups is desired for coordination, a stoichiometric amount of a suitable base can be added to the reaction mixture.
-
The reaction mixture is typically stirred at room temperature or refluxed for several hours (e.g., 2-6 hours) to ensure completion of the reaction.
-
The formation of a precipitate may indicate the formation of the metal complex.
-
The precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-polar solvent like diethyl ether.
-
The resulting solid complex is dried in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).
Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of metal complexes.
Characterization of Metal Complexes
Thorough characterization is essential to determine the structure and purity of the synthesized complexes. The following techniques are recommended:
| Technique | Information Obtained | Expected Observations for Nicotinate Complexes |
| Elemental Analysis (C, H, N) | Determination of the empirical formula and purity of the complex. | Experimental percentages should match the calculated values for the proposed formula. |
| Infrared (IR) Spectroscopy | Identification of functional groups and coordination sites. | Shifts in the vibrational frequencies of C=O, O-H, and C=N groups upon coordination to the metal ion. Appearance of new bands corresponding to M-N and M-O bonds. |
| UV-Visible Spectroscopy | Information about the electronic transitions and coordination geometry of the metal ion. | d-d transitions in the visible region for transition metal complexes, providing insights into the geometry (e.g., octahedral, tetrahedral, square planar). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the ligand's structure in solution and investigation of ligand-metal interactions. | Shifts in the proton and carbon signals of the ligand upon complexation. Broadening of signals may indicate paramagnetic nature of the complex. |
| Mass Spectrometry | Determination of the molecular weight of the complex. | A molecular ion peak corresponding to the expected mass of the complex. |
| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry. | Provides the precise arrangement of atoms in the crystal lattice. |
| Thermogravimetric Analysis (TGA) | Information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. | Decomposition steps corresponding to the loss of solvent molecules and the ligand. |
| Magnetic Susceptibility Measurement | Determination of the magnetic moment of the complex, which provides information about the number of unpaired electrons and the spin state of the metal ion. | Useful for characterizing paramagnetic transition metal complexes. |
Potential Applications
Based on the biological activities reported for other metal complexes of nicotinic acid derivatives, complexes of this compound could be investigated for the following applications:
-
Antimicrobial Agents: Many metal complexes exhibit enhanced antimicrobial activity compared to the free ligands. The synthesized complexes could be screened against a panel of pathogenic bacteria and fungi.[1][4]
-
Anticancer Agents: The cytotoxicity of the complexes could be evaluated against various cancer cell lines. Nicotinic acid-metal complexes have shown promise as potential antitumor agents.[1]
-
Catalysis: The coordination environment around the metal center could endow the complexes with catalytic activity for various organic transformations.
-
Development of Superoxide Dismutase (SOD) Mimetics: Copper complexes of nicotinic acid have been shown to possess SOD mimic activity, which is relevant for combating oxidative stress.[4]
Potential Signaling Pathway Involvement
Should the metal complexes exhibit biological activity, a potential mechanism of action could involve the modulation of signaling pathways related to cell proliferation, apoptosis, or inflammation. For instance, if a complex shows anticancer activity, it might interfere with key signaling nodes.
Caption: Hypothetical signaling pathway modulation by a metal complex.
Conclusion
This compound holds significant promise as a multidentate ligand for the synthesis of novel metal complexes. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to explore the coordination chemistry and potential biological applications of these compounds. The versatility of the ligand, coupled with the diverse properties of transition metals, opens up exciting avenues for the development of new therapeutic agents and catalysts. Further research, including systematic synthesis, thorough characterization, and comprehensive biological evaluation, is warranted to fully unlock the potential of this ligand system.
References
- 1. researchgate.net [researchgate.net]
- 2. Complexation of Nicotinic and Quinaldic Acids With Some Metal Ions of Bioloical Interest – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Nicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) of nicotinate derivatives and related compounds. Nicotinic acid (niacin) and its derivatives are crucial signaling molecules that modulate the activity of several key drug targets, including the G-protein coupled receptor 109A (GPR109A, also known as the niacin receptor) and nicotinic acetylcholine receptors (nAChRs). This document outlines protocols for biochemical and cell-based assays designed to identify and characterize novel modulators of these targets.
Overview of Key Targets and Screening Strategies
Nicotinate derivatives have therapeutic potential in various areas, including dyslipidemia, inflammation, and neurological disorders. High-throughput screening is a critical tool for discovering novel compounds that can selectively modulate these targets. The following sections detail assays for two primary target classes:
-
GPR109A (Niacin Receptor): A Gi-coupled receptor activated by nicotinic acid, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). It is a key target for treating dyslipidemia. Assays for GPR109A focus on measuring downstream signaling events like cAMP levels, β-arrestin recruitment, and functional outcomes like lipolysis inhibition.
-
Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. They are implicated in various neurological disorders and addiction. HTS assays for nAChRs often involve measuring changes in cell membrane potential.
-
Other Targets: Nicotinate and its derivatives can also interact with other enzymes. For example, nicotinonitrile derivatives have been identified as inhibitors of the histone acetyltransferase GCN5.
Data Presentation: Summary of Quantitative HTS Data
The following tables summarize representative quantitative data for various HTS assays involving nicotinate derivatives and their targets. Note that values can vary depending on specific experimental conditions.
Table 1: GPR109A Agonist Activity in Functional Assays
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Nicotinic Acid | cAMP Inhibition | HEK293-GPR109A | EC50 | ~100 nM | [1][2] |
| Acifran | cAMP Inhibition | HEK293-GPR109A | EC50 | ~100 nM | [2] |
| β-hydroxybutyrate | GPR109A Activation | - | EC50 | 700-800 µM | [1] |
| Butyrate | GPR109A Activation | - | EC50 | ~1.6 mM | [1] |
| Nicotinic Acid | Lipolysis Inhibition | Differentiated 3T3-L1 Adipocytes | EC50 | Representative | [2] |
| Acifran | Lipolysis Inhibition | Differentiated 3T3-L1 Adipocytes | EC50 | 250 nM (Representative) | [2] |
| MK6892 | G-protein Dissociation | - | - | G-protein biased agonist | [3][4] |
| GSK256073 | G-protein Dissociation | - | - | Non-flushing agonist | [3][4] |
Table 2: Nicotinonitrile Derivative Activity against hGCN5
| Compound | Assay Type | Parameter | Value | Reference |
| DC_HG24-01 | AlphaScreen | IC50 | 3.1 ± 0.2 μM | [5] |
Table 3: HTS Assay Performance Metrics
| Assay Type | Target | Z'-factor | Reference |
| Membrane Potential Assay | α4β2-nAChR | 0.73–0.81 | [6] |
| AlphaScreen | hGCN5 | > 0.5 | [7][8] |
Signaling Pathways and Experimental Workflows
GPR109A Signaling Pathway
Activation of GPR109A by agonists like nicotinic acid initiates two primary signaling cascades: a Gαi-dependent pathway that inhibits adenylyl cyclase and a β-arrestin-dependent pathway. The Gαi pathway is associated with the therapeutic anti-lipolytic effects, while the β-arrestin pathway is linked to the flushing side effect.
GPR109A signaling cascade.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
nAChRs are ionotropic receptors that, upon binding to acetylcholine or other agonists like nicotine, undergo a conformational change that opens an ion channel permeable to cations (Na+ and Ca2+). This influx of positive ions leads to depolarization of the postsynaptic membrane and the initiation of downstream signaling events.
nAChR signaling pathway.
General High-Throughput Screening (HTS) Workflow
The typical workflow for a high-throughput screening campaign involves several stages, from assay development to hit confirmation and characterization.
General HTS workflow.
Experimental Protocols
GPR109A-Mediated cAMP Inhibition Assay
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in HEK293 cells stably expressing human GPR109A.
Materials:
-
HEK293 cells stably expressing human GPR109A
-
Assay medium (e.g., Opti-MEM)
-
Forskolin
-
Test compounds (nicotinate derivatives)
-
Nicotinic acid (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, AlphaLISA)
-
384-well white microplates
Procedure:
-
Cell Seeding:
-
The day before the assay, trypsinize and resuspend HEK293-GPR109A cells in assay medium.
-
Seed the cells into 384-well white microplates at a density optimized for the specific cell line and incubation time.
-
Incubate the plates overnight at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Perform serial dilutions of the test compounds in assay buffer to create a dose-response curve.
-
Prepare solutions of nicotinic acid as a positive control and a vehicle control (e.g., DMSO at the same final concentration as the test compounds).
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Add the diluted test compounds, positive control, or vehicle control to the respective wells.
-
Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase. The final concentration of forskolin should be predetermined to elicit a submaximal response.
-
Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer.
-
-
cAMP Detection:
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate the plate for the recommended time.
-
Read the plate using a plate reader compatible with the detection technology (e.g., HTRF or AlphaLISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Membrane Potential Assay for nAChR Modulators
This protocol outlines a cell-based HTS assay using a membrane potential-sensitive dye to identify modulators of nAChRs.[1][6]
Materials:
-
SH-EP1 cells stably expressing the nAChR subtype of interest (e.g., α3β4, α4β2, or α6β2)
-
Membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Agonist (e.g., nicotine or carbamylcholine)
-
Antagonist (e.g., mecamylamine as a positive control for antagonists)
-
Test compounds
-
384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Seeding:
-
Seed SH-EP1 cells expressing the nAChR subtype of interest into 384-well plates and allow them to attach and grow overnight.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to load the dye.
-
-
Compound Addition and Signal Reading:
-
Use a fluorometric imaging plate reader (FLIPR) for compound addition and kinetic reading of the fluorescence signal.
-
For Antagonist Screening:
-
Add the test compounds or a known antagonist (positive control) to the wells.
-
After a short pre-incubation (e.g., 5 minutes), add a pre-determined EC90 concentration of an agonist (e.g., nicotine or carbamylcholine).
-
-
For Agonist Screening:
-
Add the test compounds directly to the dye-loaded cells.
-
-
Monitor the fluorescence intensity before and after the addition of compounds. An increase in fluorescence indicates membrane depolarization.
-
-
Data Analysis:
-
Normalize the fluorescent signals to internal plate controls (e.g., positive control for maximal response and vehicle control for baseline).
-
For antagonist screening, calculate the percentage of inhibition of the agonist-induced response.
-
For agonist screening, determine the maximal response elicited by the test compounds.
-
For active compounds, perform dose-response experiments to determine EC50 or IC50 values.
-
AlphaScreen Assay for hGCN5 Inhibitors
This protocol describes a biochemical AlphaScreen assay to identify inhibitors of the human GCN5 histone acetyltransferase.[5][7]
Materials:
-
Recombinant human GCN5 (hGCN5)
-
Biotinylated histone H3 peptide substrate
-
Acetyl-Coenzyme A (Ac-CoA)
-
AlphaScreen streptavidin donor beads
-
AlphaScreen anti-acetylated lysine acceptor beads
-
Assay buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl)
-
Test compounds (nicotinonitrile derivatives)
-
384-well white microplates
Procedure:
-
Compound Plating:
-
Dispense the test compounds dissolved in DMSO into the 384-well assay plate.
-
-
Enzyme and Substrate Addition:
-
Add a solution containing hGCN5 enzyme to each well and incubate for a short period at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated H3 peptide substrate and Ac-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add a mixture of AlphaScreen streptavidin donor beads and anti-acetylated lysine acceptor beads.
-
Incubate the plate in the dark at room temperature to allow for bead-analyte binding.
-
-
Signal Reading:
-
Read the plate on an AlphaLISA-capable plate reader. The signal is generated when the donor and acceptor beads are brought into proximity by the interaction between the biotinylated, acetylated peptide and the respective beads.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of hGCN5 activity for each test compound.
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Perform dose-response experiments for the confirmed hits to determine their IC50 values.
-
Conclusion
The high-throughput screening assays detailed in these application notes provide robust and reliable methods for the discovery and characterization of novel modulators of nicotinate derivative targets. The choice of assay depends on the specific target and the desired information (e.g., biochemical inhibition, cellular activity, or mechanism of action). Careful assay development, optimization, and validation are crucial for the success of any HTS campaign. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Derivatization of "Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate" for biological screening
Application Note & Protocol: Derivatization of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pyridine derivative with a core structure that presents multiple sites for chemical modification.[1] The presence of two hydroxyl groups and an ester functional group makes it an attractive scaffold for the generation of a diverse chemical library. Derivatization of this core molecule allows for the systematic modification of its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which can significantly influence its biological activity. This application note provides a framework for the derivatization of this compound and subsequent biological screening of the resulting compounds to identify novel therapeutic agents. The goal of such a screening process is to efficiently test a large number of candidates to identify those with the desired biological effects at sufficiently low concentrations.[2]
Derivatization Strategy: O-Alkylation
A common and effective method for derivatizing molecules with hydroxyl groups is O-alkylation. This reaction involves the attachment of an alkyl group to the oxygen atom of a hydroxyl group, forming an ether. By using a variety of alkylating agents, a library of derivatives with diverse structural features can be synthesized. The general scheme for the O-alkylation of this compound is presented below.
General Reaction Scheme:
Where R is an alkyl group and X is a leaving group (e.g., Br, I).
Experimental Protocols
General Protocol for O-Alkylation of this compound
This protocol describes a general method for the synthesis of O-alkylated derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) dropwise to the reaction mixture.
-
Stir the reaction at room temperature (or heat to 60-80 °C if necessary) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired O-alkylated derivative(s).
-
Characterize the purified compound(s) using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol for In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Synthesized derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized derivatives in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each active compound.
Protocol for In Vitro Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized derivatives dissolved in DMSO (stock solutions)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Quantitative data from the biological screenings should be summarized in tables for clear comparison.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound ID | Derivative (R group) | HeLa | MCF-7 | A549 |
| EDD-01 | Methyl | 15.2 | 22.5 | 35.1 |
| EDD-02 | Ethyl | 12.8 | 18.9 | 29.7 |
| EDD-03 | Benzyl | 5.4 | 8.1 | 12.3 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 1.5 |
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Derivative (R group) | S. aureus | E. coli |
| EDD-01 | Methyl | 32 | 64 |
| EDD-02 | Ethyl | 16 | 32 |
| EDD-03 | Benzyl | 8 | 16 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Visualization
Diagrams illustrating workflows and biological pathways are crucial for understanding the experimental process and the potential mechanism of action of the synthesized compounds.
Caption: Workflow for derivatization and biological screening.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
The derivatization of this compound through methods such as O-alkylation provides a robust strategy for generating a library of novel compounds. Subsequent high-throughput screening using established in vitro assays, such as the MTT and broth microdilution methods, allows for the efficient identification of derivatives with potential anticancer and antimicrobial activities. The presented protocols and data management strategies offer a comprehensive guide for researchers aiming to explore the therapeutic potential of this chemical scaffold. The identification of "hit" compounds from these screens serves as the starting point for further lead optimization and preclinical development.[6]
References
- 1. chemscene.com [chemscene.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 4. ijcrt.org [ijcrt.org]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Screening - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for the Study of Novel Ligands at Nicotinic Acetylcholine Receptors
A Case Study Approach with "Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate"
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific pharmacological data for "this compound" in the context of nicotinic acetylcholine receptors (nAChRs) is not publicly available. The following application notes and protocols are therefore presented as a generalized framework for the characterization of novel chemical entities at nAChRs, using "this compound" as a representative test compound. The data presented herein is hypothetical and for illustrative purposes only.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and are also responsive to exogenous ligands like nicotine.[1] These receptors are pentameric structures composed of various combinations of α (alpha) and β (beta) subunits, which determine their pharmacological and physiological properties.[2] nAChRs are widely expressed in the central and peripheral nervous systems and are implicated in a variety of physiological processes including cognitive function, learning, memory, and attention.[1][2] Dysregulation of nAChR activity is associated with several neurological conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction, making them a critical target for drug discovery.[3] The most abundant nAChR subtypes in the brain are the α4β2 and α7 receptors.[2]
The characterization of novel ligands, such as "this compound," involves a multi-step process to determine their binding affinity, functional activity (as an agonist or antagonist), and subtype selectivity. This typically involves a combination of in vitro binding and functional assays.
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical quantitative data for "this compound" (referred to as "Test Compound") at various nAChR subtypes. This data is intended to serve as an example of how to present findings from the protocols described below.
Table 1: Radioligand Binding Affinity of Test Compound at Human nAChR Subtypes
| nAChR Subtype | Radioligand | Test Compound Kᵢ (nM) |
| α4β2 | [³H]Cytisine | 85 |
| α7 | [³H]Methyllycaconitine | 1200 |
| α3β4 | [³H]Epibatidine | 450 |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of the test compound. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of Test Compound at Human nAChR Subtypes (Two-Electrode Voltage Clamp)
| nAChR Subtype | Agonist (EC₅₀, µM) | Antagonist (IC₅₀, µM) |
| α4β2 | > 100 | 2.5 |
| α7 | > 100 | 35 |
| α3β4 | > 100 | 15 |
EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%.
Experimental Protocols
Radioligand Binding Assay for nAChR Subtypes
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for different nAChR subtypes expressed in a stable cell line or from brain tissue homogenates.[4][5]
Materials:
-
Membrane Preparations: Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α7, α3β4).
-
Radioligands:
-
Test Compound: "this compound" at various concentrations.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM Nicotine).[6]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.[4]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various dilutions.
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate for a specified time at a specific temperature (e.g., 120 minutes at 4°C).[6]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value from the resulting curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to assess the functional properties of the test compound as either an agonist or an antagonist at a specific nAChR subtype expressed in Xenopus oocytes.[7][8][9]
Materials:
-
Xenopus laevis Oocytes.
-
cRNA: In vitro transcribed cRNA for the desired nAChR subunits.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Microinjection Pipettes and Recording Microelectrodes (filled with 3 M KCl).
-
TEVC Amplifier and Data Acquisition System.
-
Agonist: Acetylcholine (ACh).
-
Test Compound: "this compound".
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject each oocyte with the cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
TEVC Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection. Clamp the membrane potential at a holding potential of -60 mV.[7]
-
Agonist Application (to test for antagonist activity):
-
Establish a baseline current.
-
Apply a known concentration of ACh (typically the EC₅₀) to elicit a control current response.
-
Wash the oocyte with ND96 solution until the current returns to baseline.
-
Pre-incubate the oocyte with the test compound for 1-2 minutes.
-
Co-apply the test compound and ACh.
-
Measure the peak current response and compare it to the control response.
-
Repeat with a range of test compound concentrations to generate a dose-response curve and determine the IC₅₀.
-
-
Test Compound Application (to test for agonist activity):
-
Establish a baseline current.
-
Apply the test compound at various concentrations and measure any elicited current.
-
If a current is generated, create a dose-response curve to determine the EC₅₀ and maximal efficacy relative to ACh.
-
Calcium Imaging in a Mammalian Cell Line
This protocol is used to measure changes in intracellular calcium ([Ca²⁺]i) following the application of the test compound, which is particularly relevant for calcium-permeable nAChRs like the α7 subtype.[10][11][12]
Materials:
-
Mammalian Cell Line: A cell line (e.g., SH-SY5Y or HEK293) stably expressing the nAChR subtype of interest.
-
Calcium Indicator Dye: Fluo-4 AM or another suitable calcium-sensitive dye.
-
Recording Solution: HEPES-buffered saline (HBS) containing (in mM): 135 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.[10][13]
-
Fluorescence Microscope with a camera and appropriate filter sets.
-
Agonist: Acetylcholine or a subtype-selective agonist.
-
Test Compound: "this compound".
Procedure:
-
Cell Plating: Plate the cells onto glass-bottom dishes or 96-well plates suitable for imaging.
-
Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in HBS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBS to remove excess dye.
-
Imaging:
-
Place the dish on the microscope stage and perfuse with HBS.
-
Acquire a baseline fluorescence measurement.
-
Apply the agonist or test compound and record the change in fluorescence intensity over time.
-
For antagonist testing, pre-incubate with the test compound before applying the agonist.
-
-
Data Analysis:
-
Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
For agonists, plot the peak ΔF/F₀ against the compound concentration to determine the EC₅₀.
-
For antagonists, plot the inhibition of the agonist-induced response against the compound concentration to determine the IC₅₀.
-
Visualizations
Workflow for Novel Ligand Characterization at nAChRs
Caption: A generalized workflow for the screening and characterization of novel nAChR ligands.
Simplified nAChR Signaling Pathway
Caption: A simplified diagram of nAChR-mediated signaling upon agonist binding.[14][15]
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 10. Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate. Our aim is to help you improve synthesis yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and straightforward approach to synthesizing this compound is through the direct esterification of its carboxylic acid precursor, 2,4-dihydroxy-5,6-dimethylnicotinic acid. This reaction is typically performed by reacting the acid with ethanol in the presence of an acid catalyst.[1]
Q2: What are the critical parameters to control for improving the yield of the esterification reaction?
To enhance the yield of the esterification process, it is crucial to control several parameters. These include the choice of catalyst, reaction temperature, and reaction time. Strong mineral acids like sulfuric acid are often used as catalysts.[1][2] Optimizing the removal of water, a byproduct of the reaction, can also drive the equilibrium towards the product side and improve the yield.
Q3: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
Byproduct formation can be a significant issue, potentially arising from side reactions.[3] To improve selectivity, consider using milder or more selective reagents.[3] Additionally, precise control of the reaction temperature is important, as many reactions require specific temperature ranges to minimize the formation of unwanted products.[3] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in determining the optimal reaction time to maximize the desired product and minimize byproducts.[3][4]
Q4: What are the best practices for the purification of this compound?
Common purification methods for similar compounds include precipitation and treatment with activated carbon.[1] Recrystallization from various solvent systems is another effective technique to enhance the purity of the final product.[1] The choice of solvent for recrystallization is critical and may require some experimentation to find the optimal system.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low yields can be attributed to several factors, including incomplete reactions or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Extend the reaction time and continue to monitor the progress using TLC or HPLC. A moderate increase in temperature might also be beneficial.[3][4] |
| Catalyst Inactivity | Ensure the catalyst is fresh and has not been deactivated. For reactions sensitive to catalyst poisoning, ensure all reagents and solvents are pure.[3] |
| Suboptimal Temperature | Verify that the reaction is being conducted at the optimal temperature. Some reactions require low temperatures to prevent degradation or side reactions.[3] |
| Presence of Water (in esterification) | Use anhydrous solvents and reagents to minimize water, which can hinder the esterification reaction.[4] |
Issue 2: Difficulty in Product Isolation and Purification
Challenges in isolating and purifying the target compound can lead to lower overall yields and impure products.
| Potential Cause | Troubleshooting Steps |
| Product is highly soluble in the reaction solvent | After the reaction is complete, try to precipitate the product by adding a non-solvent. |
| Presence of persistent impurities | Consider purification by column chromatography. The choice of stationary and mobile phases will depend on the polarity of the product and impurities. |
| Oily product instead of solid | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product. |
Experimental Protocols
General Protocol for Acid-Catalyzed Esterification of 2,4-dihydroxy-5,6-dimethylnicotinic Acid:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2,4-dihydroxy-5,6-dimethylnicotinic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Parameters for Process Optimization in Nicotinate Synthesis [1]
| Parameter | Potential Variation | Objective |
| Temperature | Investigate a range of temperatures | To balance reaction rate and byproduct formation. |
| Reaction Time | Monitor reaction progress over time | To determine the minimum time for completion. |
| Base/Catalyst | Screen different bases or acid catalysts | To improve reaction efficiency and yield. |
| Solvent | Explore various polar aprotic or protic solvents | To enhance solubility and reaction kinetics. |
| Purification | Test different recrystallization solvent systems | To achieve higher purity of the final product. |
Visualizations
Caption: A general workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low synthesis yields.
References
Technical Support Center: Purification of Crude "Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate"
Welcome to the technical support center for the purification of crude "Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as ethyl acetoacetate and 2,3-butanedione, as well as byproducts from side reactions. Depending on the synthetic route, which often involves a Hantzsch-type pyridine synthesis, potential byproducts may include incompletely cyclized intermediates or products of side reactions involving the ammonia source.[1][2][3][4][5] Over-alkylation or hydrolysis of the ester group under certain conditions can also lead to impurities.
Q2: What are the recommended initial steps for purifying the crude product?
A2: A common initial purification step is precipitation or trituration with a suitable solvent to remove highly soluble impurities. Washing the crude solid with a non-polar solvent like hexanes can help remove residual non-polar starting materials. For more rigorous purification, recrystallization and column chromatography are the most effective methods.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. For polar compounds like this compound, polar protic solvents such as ethanol or isopropanol, or a mixture of a polar solvent with a non-polar anti-solvent (e.g., ethanol/water, ethyl acetate/hexanes), are often good starting points.[6] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal system.
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated. To remedy this, try adding more of the hot solvent to the mixture to decrease saturation. Alternatively, using a solvent system with a lower boiling point or initiating crystallization at a lower temperature by seeding with a small crystal of the pure compound can be effective.[7]
Q5: What are the suggested conditions for thin-layer chromatography (TLC) analysis?
A5: For monitoring the purification of polar pyridine derivatives, a common mobile phase for TLC on silica gel plates is a mixture of a moderately polar solvent and a non-polar solvent. Good starting points include ethyl acetate/hexanes or dichloromethane/methanol mixtures. The exact ratio will need to be optimized to achieve good separation (an Rf value of 0.2-0.4 for the desired product is often ideal for subsequent column chromatography).[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - The solution is not sufficiently saturated. - Too much solvent was used. - The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Cool the solution in an ice bath or refrigerator. - Try a different solvent or a solvent/anti-solvent system. |
| Compound Precipitates as an Oil | - The solution is supersaturated at a temperature above the compound's melting point. - The cooling rate is too fast. | - Re-heat the solution and add more solvent. - Allow the solution to cool more slowly. - Consider a different solvent system with a lower boiling point. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a second recrystallization. |
| Low Recovery of Purified Product | - The compound has significant solubility in the cold recrystallization solvent. - Premature crystallization during hot filtration. | - Minimize the amount of solvent used for washing the crystals and ensure it is ice-cold. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase polarity. - Column overloading. | - Optimize the eluent system using TLC to achieve better separation between the spots of the compound and impurities. - Use a shallower gradient or isocratic elution with the optimized solvent system. - Reduce the amount of crude material loaded onto the column. |
| Compound Elutes Too Quickly (Low Retention) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). |
| Compound Does Not Elute from the Column | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent). |
| Peak Tailing | - Strong interaction between the basic pyridine nitrogen and acidic silica gel. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape.[8] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures like ethanol/water and ethyl acetate/hexanes) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good mobile phase will give a well-defined spot for the product with an Rf value between 0.2 and 0.4 and clear separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel ("dry loading") and then added to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to elute the compound. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Quantitative Data
The following table summarizes typical data that might be expected during the purification of this compound. Note that actual values will vary depending on the scale of the reaction and the purity of the starting materials.
| Purification Step | Parameter | Typical Value | Notes |
| Crude Product | Purity | 50-80% | Purity can vary significantly based on reaction conditions. |
| Recrystallization | Yield | 70-90% | Based on the amount of pure compound in the crude material. |
| Purity | >96% | A single recrystallization can often significantly improve purity. | |
| Column Chromatography | Yield | 60-85% | Yield can be lower than recrystallization due to potential losses on the column. |
| Purity | >98% | Can achieve very high purity, especially when separating closely related impurities. |
Visualizations
Experimental Workflow for Purification
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. US5808084A - Process for the preparation of 1,4-dihydropyridinedicarboxylic esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and side reactions encountered during the synthesis of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The primary synthesis route is a variation of the Hantzsch pyridine synthesis. A common method involves the condensation of ethyl 3-aminocrotonate with diethyl malonate in the presence of a base like sodium ethoxide. The initial product is the corresponding dihydropyridine, which is subsequently oxidized to yield the final aromatic compound.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields in this synthesis can stem from several factors. Incomplete reaction, suboptimal temperature control, and the formation of side products are common culprits. Ensure that the reaction temperature is maintained between 80-90°C for a sufficient duration (e.g., 24 hours) when using sodium ethoxide in ethanol to drive the reaction to completion. Additionally, the purity of starting materials and the exclusion of moisture are critical.
Q3: I am observing a significant amount of an intermediate that is not my final product. What could it be?
A3: A common intermediate in Hantzsch-type syntheses is the 1,4-dihydropyridine derivative. This intermediate must be oxidized to form the final aromatic nicotinic acid ester. If the oxidation step is incomplete or inefficient, you will isolate the dihydropyridine as a major impurity.
Q4: What are the expected side products in the synthesis of this compound?
A4: Besides the unoxidized dihydropyridine intermediate, other potential side products include:
-
Over-oxidized or degraded products: Harsh oxidizing agents or prolonged reaction times during the oxidation step can lead to the degradation of the desired product.
-
Isomeric Byproducts: Under certain conditions, small amounts of the corresponding 1,2-dihydropyridine isomer may form, which upon oxidation would lead to an isomeric nicotinate product.
-
Products from self-condensation of starting materials: Although less common in this specific reaction, self-condensation of ethyl 3-aminocrotonate can lead to undesired oligomeric byproducts.
Q5: How can I minimize the formation of the dihydropyridine intermediate impurity?
A5: To minimize the presence of the dihydropyridine intermediate, ensure the oxidation step is carried out to completion. This can be achieved by:
-
Using a sufficient stoichiometric amount of the oxidizing agent.
-
Optimizing the reaction time and temperature for the oxidation.
-
Choosing an appropriate oxidizing agent. Common oxidants for this transformation include nitric acid, potassium permanganate, or milder reagents like iodine in methanol.
Troubleshooting Guides
Issue 1: Presence of a Major Impurity with a Higher Molecular Weight
-
Symptom: HPLC or LC-MS analysis shows a significant peak with a mass corresponding to the dihydropyridine intermediate.
-
Cause: Incomplete oxidation of the dihydropyridine intermediate.
-
Solution:
-
Re-subject the product mixture to oxidation: Dissolve the crude product in a suitable solvent and treat it again with the oxidizing agent.
-
Optimize oxidation conditions: Increase the reaction time or temperature of the oxidation step. Consider using a stronger or more effective oxidizing agent.
-
Purification: The dihydropyridine can often be separated from the final product by column chromatography or recrystallization, although optimizing the reaction to minimize its formation is preferable.
-
Issue 2: Low Overall Yield and a Complex Mixture of Byproducts
-
Symptom: The final yield is significantly lower than expected, and the crude product shows multiple peaks in the HPLC or TLC analysis.
-
Cause: This could be due to several factors, including incorrect reaction temperature, presence of impurities in starting materials, or overly harsh oxidation conditions leading to product degradation.
-
Solution:
-
Verify Starting Material Purity: Ensure that the ethyl 3-aminocrotonate and diethyl malonate are of high purity.
-
Strict Temperature Control: Maintain the reaction temperature for the initial condensation step firmly within the optimal range (e.g., 80-90°C).
-
Milder Oxidation: If product degradation is suspected, switch to a milder oxidizing agent. For example, instead of potassium permanganate, consider using iodine in refluxing methanol.
-
Stepwise Approach: Consider a stepwise reaction where the dihydropyridine intermediate is isolated and purified before proceeding with the oxidation. This can help in identifying the problematic step.
-
Quantitative Data on Potential Side Products
The following table summarizes potential side products and their likely prevalence under non-optimized conditions. These values are illustrative and can vary significantly based on the specific experimental setup.
| Side Product/Impurity | Typical Percentage in Crude Product (Non-Optimized) | Identification Method | Mitigation Strategy |
| 1,4-Dihydropyridine Intermediate | 5-30% | LC-MS, NMR | Ensure complete oxidation; re-oxidize crude product. |
| Unreacted Starting Materials | 1-10% | GC-MS, LC-MS | Increase reaction time or temperature; ensure correct stoichiometry. |
| Over-oxidation/Degradation Products | 1-5% | LC-MS | Use milder oxidizing agents; optimize oxidation time and temperature. |
| Isomeric Byproducts | < 2% | HPLC, LC-MS | Optimize cyclization conditions (solvent, temperature). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the condensation of ethyl 3-aminocrotonate and diethyl malonate.
Materials:
-
Ethyl 3-aminocrotonate
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for workup)
-
Suitable oxidizing agent (e.g., Iodine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add ethyl 3-aminocrotonate and diethyl malonate in a 1:1 molar ratio.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 24 hours with continuous stirring.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the crude dihydropyridine intermediate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
For the oxidation step, dissolve the crude dihydropyridine in methanol.
-
Add a stoichiometric amount of iodine and reflux the mixture until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions during the oxidation step.
Technical Support Center: Overcoming Low Yield in Dihydroxydimethylnicotinate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dihydroxydimethylnicotinate and related dihydroxypyridine dicarboxylates. Our aim is to help you diagnose and resolve issues leading to low product yields and improve the overall efficiency of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing dihydroxydimethylnicotinate and related compounds?
A1: The most common and versatile method for synthesizing the dihydropyridine core of these molecules is the Hantzsch pyridine synthesis.[1][2] This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like methyl acetoacetate), and an ammonia source.[1][3] Variations of this method, including the use of different catalysts and reaction conditions, have been widely reported to improve yields and purity.[4] For dihydroxy derivatives, starting materials containing hydroxyl groups or precursors that can be readily hydroxylated are employed.
Q2: My Hantzsch reaction for dihydroxydimethylnicotinate is resulting in a very low yield. What are the primary causes?
A2: Low yields in the Hantzsch synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[5]
-
Side Reactions: The formation of byproducts is a significant contributor to low yields. Common side reactions include oxidation of the dihydropyridine ring to the corresponding pyridine, and the formation of various condensation products.
-
Purity of Reagents: The purity of the starting materials, especially the aldehyde and the β-ketoester, is critical. Impurities can lead to unwanted side reactions and inhibit the desired condensation.
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst choice can drastically affect the yield. The classical Hantzsch reaction often requires long reaction times and harsh conditions, which can be optimized.[4]
Q3: I am observing the formation of a significant amount of the oxidized pyridine derivative instead of the desired dihydropyridine. How can I minimize this?
A3: The aromatization of the dihydropyridine ring is a common issue, as the pyridine form is thermodynamically more stable. To minimize this:
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can promote oxidation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidation caused by atmospheric oxygen.
-
Choice of Reagents: Certain reagents or catalysts can promote oxidation. If using an oxidizing agent in a subsequent step, ensure it is not prematurely introduced or formed in the reaction mixture.
Q4: What are the best practices for purifying dihydroxydimethylnicotinate?
A4: Purification can be a significant source of product loss. Recrystallization is a common method for purifying the final product. It is advisable to carefully select the recrystallization solvent to maximize the recovery of the pure compound. Column chromatography can also be employed for purification, especially for removing closely related impurities.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of dihydroxydimethylnicotinate.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagent Stoichiometry | Verify the molar ratios of your reactants. The Hantzsch synthesis typically requires a 1:2:1 ratio of aldehyde, β-ketoester, and ammonia source. |
| Poor Quality of Reagents | Ensure the purity of your starting materials. If necessary, purify the aldehyde and β-ketoester before use. Use a fresh source of ammonia or ammonium acetate. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some Hantzsch reactions require reflux, others may proceed at lower temperatures with the right catalyst. Experiment with a temperature gradient to find the optimal condition. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC. Continue the reaction until the starting materials are consumed. |
| Catalyst Inactivity | If using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Condensation Reactions | Slowly add the aldehyde to the reaction mixture to minimize self-condensation or reactions with the β-ketoester before the main reaction. |
| Oxidation of the Product | As mentioned in the FAQs, conduct the reaction under an inert atmosphere and avoid excessive heat. |
| Decomposition of Reactants or Product | If the reaction mixture turns dark, it may indicate decomposition. Consider using milder reaction conditions, such as a lower temperature or a more selective catalyst. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of related dihydropyridine derivatives, which can serve as a starting point for optimizing your dihydroxydimethylnicotinate synthesis.
| Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Nitrobenzaldehyde, Methyl acetoacetate, Ammonia | Inert organic solvent | Reflux | 5 | High | [6] |
| o-Methoxybenzaldehyde, Methyl acetoacetate, Ammonium acetate | i-PrOH | Reflux | 22 | - | [3] |
| 5-Formyluracil, Methyl acetoacetate, Ammonium hydroxide | - | - | - | - | [7] |
| Aromatic aldehyde, Methyl acetoacetate, Liquid ammonia | Ethanol | Reflux | 4 | - | [8] |
Experimental Protocols
General Protocol for Hantzsch Dihydropyridine Synthesis
This protocol is a general guideline and may require optimization for the specific synthesis of dihydroxydimethylnicotinate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aldehyde (1 equivalent), the β-ketoester (e.g., dimethyl 3-oxopentanedioate) (2 equivalents), and a suitable solvent (e.g., ethanol or methanol).
-
Addition of Ammonia Source: Add the ammonia source, such as ammonium acetate or aqueous ammonia (1-1.2 equivalents), to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction pathway for the Hantzsch synthesis of dihydropyridines.
Caption: A troubleshooting workflow for diagnosing low yield in synthesis.
References
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
"Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate" stability and storage conditions
This technical support center provides guidance on the stability and storage of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at room temperature under a dry, inert atmosphere, such as nitrogen, to prevent degradation.
Q2: What are the potential degradation pathways for this compound?
Based on its chemical structure, the two primary degradation pathways are:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.
-
Oxidation/Photodegradation: The dihydroxy-substituted pyridine ring may be sensitive to light and oxidation, potentially leading to colored degradation products. Dihydropyridine derivatives are known to be light-sensitive.[1][2][3][4]
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound in solution?
The stability of this compound in solution is expected to be pH-dependent. The ester linkage is more susceptible to hydrolysis under both acidic and basic conditions. For nicotinate esters, the rate of hydrolysis generally increases with increasing pH. A neutral pH range is likely to provide the best stability in aqueous solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound appears discolored (e.g., yellow or brown) upon receipt or after storage. | Oxidation or photodegradation of the pyridine ring. | - Store the compound under a nitrogen atmosphere and protect it from light. - If discoloration is observed, verify the purity of the compound using a suitable analytical method (e.g., HPLC, NMR) before use. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | - Prepare fresh solutions of the compound for each experiment. - Assess the stability of the compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure). Consider performing a time-course experiment to monitor its concentration. |
| Precipitation of the compound from solution. | Poor solubility or degradation to a less soluble product. | - Verify the solubility of the compound in your chosen solvent. You may need to use a co-solvent or adjust the pH. - Ensure the precipitate is not a degradation product by analyzing it separately. |
| Low purity observed by analytical methods. | Incomplete reaction during synthesis or degradation during workup/purification. | - Review the synthetic and purification procedures. Ensure all steps are performed under optimal conditions to minimize degradation. - Use appropriate analytical techniques to monitor the purity throughout the process. |
Experimental Protocols
Protocol 1: Assessment of Thermal and Photostability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier for HPLC)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For the photostability study, place a portion of the stock solution in a clear glass vial and another in an amber vial (as a control).
-
For the thermal stability study, place a portion of the stock solution in a clear glass vial.
-
-
Stress Conditions:
-
Photostability: Expose the clear vial to light in a photostability chamber according to ICH Q1B guidelines. Keep the amber vial under the same temperature conditions but protected from light.
-
Thermal Stability: Place the vial in an oven at an elevated temperature (e.g., 60°C).
-
-
Time Points:
-
Withdraw aliquots from each sample at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is a common starting point.
-
The mobile phase could be a gradient of acetonitrile and water with a small amount of formic acid.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Determine the rate of degradation under each stress condition.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Crystallization of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is not crystallizing from the solution. What should I do?
A1: If your compound fails to crystallize, several factors could be at play. A common issue is that the solution is not sufficiently supersaturated. Try to induce crystallization by:
-
Scratching the inner wall of the flask: Use a glass rod to gently scratch the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seeding: If you have a previous crystal of this compound, add a tiny amount to the solution to act as a template for crystallization.
-
Reducing the temperature: Cool the solution slowly in an ice bath. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.[1]
-
Increasing concentration: If the initial measures fail, it's possible that too much solvent was used.[1] You can evaporate some of the solvent to increase the concentration of the compound and then attempt to cool the solution again.
Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the compound's melting point is lower than the temperature of the solution. To address this:
-
Re-heat the solution: Add a small amount of additional solvent to fully dissolve the oil, then allow the solution to cool much more slowly.[1]
-
Change the solvent system: The chosen solvent may not be ideal. A solvent in which the compound is less soluble at lower temperatures might be more effective. Consider using a solvent mixture to fine-tune the solubility.
-
Lower the saturation temperature: By using a larger volume of solvent, the solution will become saturated at a lower temperature, which may be below the melting point of your compound, thus favoring crystal formation.
Q3: The yield of my crystallized this compound is very low. How can I improve it?
A3: A low yield can be disappointing but is often rectifiable. Common causes and their solutions include:
-
Excessive solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[1] To check for this, you can take a small sample of the mother liquor and evaporate it. If a substantial amount of solid remains, you should concentrate the mother liquor and attempt a second crystallization.
-
Premature filtration: Ensure that the crystallization process is complete before filtering. Allow sufficient time for the crystals to form and settle. Cooling the mixture in an ice bath before filtration can also help to maximize the yield.
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvents or solvent mixtures where the compound has high solubility at high temperatures but low solubility at low temperatures.
Q4: The crystals I obtained are colored/impure. How can I improve the purity?
A4: The goal of crystallization is purification. If your crystals are impure, consider the following steps:
-
Recrystallization: A second crystallization of the obtained crystals will often result in a significant improvement in purity.
-
Activated charcoal treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your desired compound, potentially reducing the yield.
-
Washing the crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor that may contain impurities.
Experimental Protocols & Data
Protocol 1: Single Solvent Recrystallization of this compound
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a chosen solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can be done to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (a solvent in which the compound is highly soluble).
-
Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (a solvent in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling & Isolation: Follow steps 3-6 from the single solvent recrystallization protocol.
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility at 25°C (g/100mL) | Solubility at 78°C (g/100mL) |
| Water | Insoluble | Sparingly Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Hexane | Insoluble | Insoluble |
| Toluene | Sparingly Soluble | Soluble |
This data is hypothetical and should be used as a guideline for solvent selection.
Visual Troubleshooting Guides
References
Technical Support Center: Scale-Up Synthesis of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate. The information is presented in a question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its key advantages for scale-up?
A1: The most prevalent and scalable method for the synthesis of this compound is a variation of the Guareschi-Thorpe pyridine synthesis. This is a multicomponent reaction involving the condensation of ethyl cyanoacetate, 3-methyl-2,4-pentanedione, and a nitrogen source, typically ammonia or ammonium carbonate.
The primary advantages of this route for industrial-scale production include:
-
Convergent Synthesis: It is a one-pot reaction, which reduces the number of unit operations, leading to lower production costs and shorter cycle times.
-
Atom Economy: Multicomponent reactions generally have higher atom economy, minimizing waste.
-
Accessible Starting Materials: The precursors are readily available and relatively inexpensive.
-
Greener Alternatives: Modern iterations of the Guareschi-Thorpe synthesis utilize aqueous media and milder reagents like ammonium carbonate, enhancing the environmental friendliness of the process.[1][2]
Q2: What are the primary challenges when scaling up the Guareschi-Thorpe synthesis for this compound?
A2: Scaling up this synthesis presents several challenges that can impact yield, purity, and safety. These include:
-
Exotherm Control: The condensation and cyclization steps can be exothermic. In large reactors with a lower surface-area-to-volume ratio, heat dissipation can be inefficient, leading to temperature spikes that can promote side reactions and impurity formation.
-
Mixing and Mass Transfer: Inadequate mixing in large vessels can create localized "hot spots" of reagent concentration, leading to non-uniform reaction kinetics and the formation of byproducts. This is particularly critical in a multicomponent reaction where multiple reaction pathways are possible.
-
Product Precipitation and Isolation: The desired product may precipitate from the reaction mixture. While this can simplify isolation, managing the slurry and ensuring efficient filtration and washing on a large scale can be challenging.
-
Impurity Profile: The impurity profile can change upon scale-up due to longer reaction times, temperature variations, and different mixing efficiencies. Identifying and controlling these new impurities is crucial for meeting regulatory requirements.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor reaction progress using in-process controls (e.g., HPLC, TLC). Consider a moderate increase in temperature or extending the reaction time. |
| Side reactions due to poor temperature control (exotherms). | Improve reactor cooling efficiency. Implement controlled addition of reagents to manage the rate of heat generation. | |
| Sub-optimal pH of the reaction medium. | For reactions using ammonium carbonate, the pH should be controlled. In some cases, a buffered aqueous medium can improve yield and consistency.[1] | |
| High Levels of Impurities | Localized high concentrations of reactants due to poor mixing. | Optimize the agitation speed and impeller design for the reactor volume. Ensure efficient mixing throughout the reaction. |
| Elevated reaction temperatures promoting side reactions. | Re-evaluate the thermal profile of the reaction at scale. Implement a more robust temperature control strategy. | |
| Presence of water in starting materials or solvents (if a non-aqueous process is used). | Ensure all reagents and solvents are appropriately dried before use. | |
| Product Isolation Difficulties | Fine particle size of the precipitate leading to slow filtration. | Investigate controlled cooling profiles to promote the growth of larger crystals. Consider the use of filter aids. |
| Product oiling out instead of precipitating cleanly. | Modify the solvent composition of the reaction or crystallization medium. Ensure the temperature is appropriate for crystallization. |
Experimental Protocols
Advanced Guareschi-Thorpe Synthesis of this compound
This protocol is adapted from modern, environmentally friendly versions of the Guareschi-Thorpe synthesis.[1][3]
Materials:
-
Ethyl cyanoacetate
-
3-Methyl-2,4-pentanedione
-
Ammonium carbonate
-
Ethanol
-
Water
Procedure:
-
In a suitable reactor, charge a 1:1 mixture of ethanol and water.
-
Add 3-methyl-2,4-pentanedione (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) to the solvent mixture.
-
With efficient stirring, add ammonium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 80 °C.
-
Maintain the temperature and stirring for the required reaction time, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate.
-
Isolate the solid product by filtration.
-
Wash the filter cake with a cold ethanol/water mixture.
-
Dry the product under vacuum.
Visualizations
Caption: Experimental workflow for the Guareschi-Thorpe synthesis.
References
Technical Support Center: Byproduct Analysis in the Synthesis of Substituted Nicotinates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to byproduct formation and analysis during the synthesis of substituted nicotinates.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Question 1: My reaction is resulting in a low yield of the desired substituted nicotinate. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach is crucial for diagnosis.[1]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] Consider extending the reaction time or moderately increasing the temperature, but be cautious as this can sometimes promote side reactions.[1][2]
-
-
Side Reactions: The formation of byproducts is a primary cause of reduced yields. Common side reactions include hydrolysis, dimerization, or over-oxidation.[1][2]
-
Catalyst Deactivation: In catalytic processes, the catalyst may lose its activity.
-
Solution: Ensure you are using the correct reaction conditions as specified in your protocol and consider using a fresh batch of catalyst.[1]
-
-
Purification Losses: Significant material loss can occur during workup, recrystallization, and purification steps.
-
Solution: Optimize solvent volumes for recrystallization to maximize recovery.[1] For crude products, alternative purification techniques like column chromatography might be necessary to separate the product from closely related impurities.
-
Question 2: I am observing significant amounts of nicotinamide or the parent nicotinic acid in my product mixture. What causes this hydrolysis and how can I prevent it?
Answer: The hydrolysis of the nicotinate ester back to the carboxylic acid or the hydrolysis of a nitrile precursor to an amide (nicotinamide) is a common side reaction, particularly in the presence of water.[2]
-
pH Control: The rate of hydrolysis is heavily influenced by pH. Both acidic and basic conditions can promote the hydrolysis of ester or nitrile groups.[2]
-
Solution: If your reaction conditions permit, maintaining a neutral or near-neutral pH can minimize this side reaction. During workup, carefully neutralize the reaction mixture to avoid prolonged exposure to harsh pH.[4]
-
-
Presence of Water: Water is a necessary reactant for hydrolysis.
-
Solution: Whenever possible, use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use to minimize residual moisture.[2]
-
-
Temperature and Reaction Time: Elevated temperatures and extended reaction times can accelerate the rate of hydrolysis.[2]
-
Solution: Monitor the reaction closely and terminate it as soon as the starting material is consumed. This prevents over-exposure to conditions that favor the formation of hydrolysis byproducts.[2]
-
Question 3: My analytical data (e.g., MS, NMR) suggests the presence of dimeric or oligomeric byproducts. How are these formed and what can I do to minimize them?
Answer: Dimerization and oligomerization can occur through various mechanisms, often involving radical reactions or intermolecular condensations, especially at elevated temperatures.[2]
-
Reaction Mechanisms: Byproducts can form through C-C linkages between molecules, sometimes involving radical intermediates or Diels-Alder type reactions if conjugated systems are present.[2] The specific type of dimer formed can depend heavily on the reaction temperature.[2] For nicotinamide-related structures, hydrogen bonding can also facilitate the formation of stable dimeric structures.[5]
-
Solution: Lowering the reaction temperature can often disfavor polymerization pathways.[2] If radical reactions are suspected, the addition of a radical scavenger might be beneficial, provided it doesn't interfere with the main reaction.
-
-
Concentration: Higher concentrations of reactants can increase the probability of intermolecular side reactions leading to dimers and oligomers.
-
Solution: Running the reaction at a lower concentration (i.e., in a larger volume of solvent) can sometimes reduce the formation of these higher molecular weight byproducts.
-
Question 4: My reaction seems to stall, leaving a significant amount of unreacted starting material. What steps should I take?
Answer: Incomplete conversion is a common issue that points to problems with reaction kinetics, stoichiometry, or reagent purity.
-
Reagent Purity/Activity: Impurities in starting materials or solvents can inhibit the reaction. The catalyst, if used, may be old or inactive.
-
Solution: Use freshly purified starting materials and anhydrous solvents. If using a catalyst, ensure it is fresh and active.[1]
-
-
Insufficient Reaction Time/Temperature: The reaction may simply be slow under the current conditions.
-
Solution: As a first step, try extending the reaction time while monitoring via TLC or HPLC.[1] A modest increase in temperature may also improve the reaction rate, but be mindful of potential byproduct formation.
-
-
Stoichiometry: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent.
-
Solution: Carefully re-check the molar equivalents of all reactants to ensure they match the established protocol.
-
Data Summary Tables
Table 1: Comparison of Common Synthetic Routes for Nicotinate Esters
| Method | Typical Reagents | Catalyst/Activator | Typical Yield | Key Advantages | Key Disadvantages |
| Fischer Esterification | Nicotinic acid, Alcohol | Strong acid (e.g., H₂SO₄, solid acid catalyst) | 23% - 97% | Inexpensive reagents, simple procedure.[6] | Harsh acidic conditions, may require water removal, potentially long reaction times.[6][7] |
| Via Nicotinoyl Chloride | Nicotinic acid, Thionyl chloride (SOCl₂), Alcohol | None required for esterification step | ~45% (overall) | High reactivity of the acyl chloride intermediate avoids equilibrium limitations.[6] | Two-step process, uses harsh and corrosive reagents (SOCl₂).[6] |
| Transesterification | Nicotinate ester, Alcohol | Alkaline catalyst (e.g., Sodium methoxide) | 83% - 87% | Avoids using the free acid, can be driven to completion by removing the alcohol byproduct.[6][8] | Requires a pre-existing ester, basic conditions may not be suitable for all substrates.[6] |
| Hantzsch Synthesis | Aldehyde, β-Keto ester (2 eq.), Ammonia source | None (or acid/base) | Variable, can be high (e.g., 96%) | Builds the functionalized pyridine ring in a single pot.[9][10] | Initial product is a dihydropyridine requiring a subsequent oxidation step.[9] |
Experimental Protocols: Byproduct Characterization
Detailed methodologies for common analytical techniques used to identify and quantify byproducts.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Byproduct Profiling
This method is suitable for separating and quantifying the desired nicotinate product from more polar byproducts like nicotinic acid and nicotinamide.[11][12]
-
Column: Use a reverse-phase column suitable for polar compounds, such as a C18 or a mixed-mode column (e.g., Newcrom AH).[12]
-
Mobile Phase: A gradient elution is often effective.
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength where all compounds of interest absorb, commonly around 210 nm or 261 nm.[11][12]
-
Sample Preparation: Dissolve a small, accurately weighed amount of the crude reaction mixture in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Run standards of the expected product and potential byproducts (starting material, nicotinic acid, nicotinamide) to determine their retention times for accurate peak identification and quantification.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
GC-MS is excellent for identifying volatile impurities and can be used for the analysis of niacin and related compounds, often without derivatization.[14][15]
-
Column: A non-polar or medium-polarity column, such as an HP-5ms (5%-phenyl)-methylpolysiloxane column, is generally suitable.[15]
-
Carrier Gas: Helium at a constant flow rate.[15]
-
Oven Temperature Program:
-
Initial Temperature: Start at a lower temperature (e.g., 80-100°C) to separate volatile components.
-
Ramp: Increase the temperature at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 250-280°C) to elute higher-boiling components.
-
-
Injection: Use a split or splitless injection mode depending on the concentration of the analytes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.[15] Data can be acquired in full scan mode to identify unknown byproducts by comparing their mass spectra to library databases (e.g., NIST). For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity.[15]
-
Sample Preparation: Dissolve the crude product in a volatile organic solvent (e.g., ethyl acetate, dichloromethane). The solution should be clear and free of particulates.
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Low Product Yield
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 12. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column | SIELC Technologies [sielc.com]
- 13. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Improving the purity of "Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate" for biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate." Our aim is to help you improve the purity of this compound for reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity level for "this compound" in biological assays?
A1: The required purity level depends on the nature of the biological assay. For initial in vitro screening assays, a purity of 90-95% may be acceptable. However, for more sensitive cellular assays and in vivo studies, a purity of >98% is highly recommended to avoid confounding results from impurities.
Q2: What are the common impurities I might encounter during the synthesis of "this compound"?
A2: The synthesis of "this compound" is a variation of the Hantzsch pyridine synthesis. Potential impurities include:
-
Unreacted Starting Materials: Ethyl 3-aminocrotonate and diethyl malonate.
-
Intermediates: Dihydropyridine intermediates that have not been fully oxidized to the final pyridine product.
-
Side-Products: Byproducts from self-condensation of the starting materials or other unintended side reactions.
Q3: My purified compound has a slight yellow tint. Is this normal?
A3: While the pure compound is typically a white to off-white solid, a slight yellow discoloration can indicate the presence of minor impurities. Often, these can be colored byproducts from the synthesis. If the discoloration persists after purification and the compound's purity is confirmed to be high by analytical methods (e.g., >98% by HPLC), it may not significantly impact many biological assays. However, for assays sensitive to colored compounds (e.g., fluorescence-based assays), further purification may be necessary.
Q4: How can I assess the purity of my "this compound" sample?
A4: Several analytical techniques can be used to determine the purity of your compound. The most common and reliable methods are:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to detect and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and help identify major impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of "this compound."
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice; insufficient solvent. | Select a more suitable solvent (see Experimental Protocols). Gradually add more hot solvent until the compound dissolves. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to reduce the supersaturation. Allow the solution to cool more slowly. |
| No crystals form upon cooling. | The solution is not saturated; supersaturation. | Reduce the volume of the solvent by gentle heating and evaporation. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | Too much solvent was used; premature crystallization during hot filtration. | Minimize the amount of hot solvent used for dissolution. Ensure the filtration apparatus is pre-heated to prevent the compound from crashing out on the filter paper. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound from impurities. | Incorrect solvent system; column overloading. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Do not exceed the loading capacity of your column. |
| Compound elutes too quickly (high Rf). | The solvent system is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Compound elutes too slowly or not at all (low Rf). | The solvent system is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Streaking or tailing of the compound band. | The compound is not fully soluble in the mobile phase; interactions with the stationary phase. | Ensure the compound is fully dissolved before loading. For polar compounds that may interact with silica gel, adding a small amount of a modifier like acetic acid or triethylamine to the eluent can improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of "this compound" by recrystallization.
Materials:
-
Crude "this compound"
-
Ethanol
-
Water
-
Activated Carbon
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In an Erlenmeyer flask, dissolve the crude "this compound" in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat the solution at reflux for 10-15 minutes.
-
Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.
-
Slowly add hot water to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to obtain the purified "this compound."
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purification using silica gel column chromatography.
Materials:
-
Crude "this compound"
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl Acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Monitoring: Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key concepts related to the biological context and purification of "this compound."
Caption: Workflow for the purification of this compound.
Caption: Proposed signaling pathway effects of Lucanthone analogs.
Caption: Troubleshooting logic for recrystallization.
Validation & Comparative
A Comparative Guide to Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate and Ethyl 2,4-dihydroxy-6-methylnicotinate for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, substituted nicotinates serve as versatile scaffolds for the synthesis of novel therapeutic agents. This guide provides a comparative overview of two closely related molecules: Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate and Ethyl 2,4-dihydroxy-6-methylnicotinate. While structurally similar, the available scientific data reveals a significant disparity in their characterization and explored applications, presenting a notable knowledge gap and a potential opportunity for further research.
Chemical and Physical Properties: A Side-by-Side Comparison
A fundamental comparison begins with the chemical and physical properties of these two compounds. While comprehensive experimental data for this compound is largely unavailable in peer-reviewed literature, we can compile the known attributes for both, highlighting the existing data disparity.
| Property | This compound | Ethyl 2,4-dihydroxy-6-methylnicotinate |
| Molecular Formula | C₁₀H₁₃NO₄[1] | C₉H₁₁NO₄[2] |
| Molecular Weight | 211.21 g/mol [1] | 197.19 g/mol [2] |
| CAS Number | 77629-51-7[1] | 70254-52-3[3] |
| Appearance | Data not available | White to almost white crystalline powder[2] |
| Melting Point | Data not available | 210 °C[2] |
| Purity | ≥96% (as offered by commercial suppliers)[1] | >98.0% (GC)[4] |
| Topological Polar Surface Area (TPSA) | 79.65 Ų[1] | Data not available |
| logP (predicted) | 1.28634[1] | Data not available |
Synthesis and Availability
A significant divergence between the two compounds lies in the available information regarding their synthesis.
Ethyl 2,4-dihydroxy-6-methylnicotinate is readily synthesizable through established methods. A common and efficient route involves the multicomponent reaction of ethyl 3-aminocrotonate and diethyl malonate in the presence of a base like sodium ethoxide.[2][3] This method has been reported to yield the product in high purity.
This compound , in stark contrast, lacks a well-documented synthesis protocol in publicly accessible scientific literature. While the compound is available from commercial suppliers, information regarding its synthetic route is proprietary. This lack of a published, detailed synthesis method presents a barrier to its widespread academic investigation.
Biological Activity and Potential Applications
The current body of scientific literature points to a clear distinction in the explored biological potential of these two nicotinates.
Ethyl 2,4-dihydroxy-6-methylnicotinate is primarily recognized as a key building block in the synthesis of more complex heterocyclic compounds with potential therapeutic applications.[2] Notably, it serves as a starting material for the preparation of analogs of Lucanthone, a class of compounds investigated for their antitumor and bactericidal properties .[3] The dihydroxy-substituted pyridine ring and the ethyl ester moiety offer multiple reactive sites for further chemical modifications, making it a valuable scaffold in medicinal chemistry.[2]
This compound currently has no documented biological activity in the available scientific literature. The additional methyl group at the 5-position of the pyridine ring could potentially influence its steric and electronic properties, which in turn may affect its interaction with biological targets. However, without experimental data, its biological profile remains entirely speculative. This represents a significant knowledge gap and an opportunity for novel research in the field.
Experimental Protocols
Due to the lack of available research, no experimental protocols for the biological evaluation of this compound can be provided. However, a detailed, published protocol for the synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate is available.
Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate[3]
Materials:
-
Ethyl 3-aminocrotonate
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Water
-
Basic activated carbon
-
Ammonium chloride
Procedure:
-
To a reactor, add ethyl 3-aminocrotonate, sodium ethoxide, and anhydrous ethanol.
-
Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.
-
After the reaction is complete, cool the mixture to 50-60 °C and concentrate under reduced pressure to remove a portion of the ethanol.
-
Slowly pour the concentrated solution into water.
-
Add basic activated carbon and stir for 1 hour.
-
Filter the mixture.
-
Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.
-
Collect the solid by filtration.
-
Dry the solid at 50-60 °C to obtain white, needle-like crystals of ethyl 2,4-dihydroxy-6-methylnicotinate.
Reported Yield and Purity: 81.85% yield with an HPLC purity of 99.5%.[3]
Visualizing the Knowledge Gap and Synthetic Pathway
The following diagrams, generated using DOT language, visually summarize the current state of knowledge and the synthetic workflow for the characterized compound.
Caption: Logical relationship illustrating the disparity in available data.
Caption: Experimental workflow for the synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate.
Conclusion and Future Directions
This comparative guide highlights a significant discrepancy in the scientific community's understanding of this compound and Ethyl 2,4-dihydroxy-6-methylnicotinate. While the latter is a well-characterized synthetic intermediate with established protocols and links to biologically active compounds, the former remains largely unexplored.
For researchers in drug discovery and medicinal chemistry, this presents both a challenge and an opportunity. The lack of data for this compound means that its potential as a novel scaffold or a biologically active molecule is completely unknown. The additional methyl group at the 5-position could introduce favorable properties, such as altered solubility, metabolic stability, or binding affinity to therapeutic targets.
Future research efforts could be directed towards:
-
Developing and publishing a robust and accessible synthesis protocol for this compound.
-
Conducting in vitro screening of this compound against a panel of cancer cell lines and bacterial strains to ascertain any potential antitumor or antimicrobial activity.
-
Performing comparative studies of both compounds in relevant biological assays to directly assess the impact of the 5-methyl group on their activity and properties.
By addressing this knowledge gap, the scientific community can unlock the potential of this under-investigated molecule and further expand the toolbox of valuable building blocks for the development of new medicines.
References
A Comparative Guide to the Biological Activities of Nicotinate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of three key nicotinate isomers: nicotinic acid (niacin), nicotinamide (niacinamide), and methyl nicotinate. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Key Biological Activities: A Comparative Overview
Nicotinate isomers, all derivatives of pyridine-3-carboxylic acid, exhibit distinct biological profiles primarily centered around their roles as precursors to Nicotinamide Adenine Dinucleotide (NAD+) and their interaction with the G-protein coupled receptor 109A (GPR109A). These differences dictate their therapeutic applications and side-effect profiles.
Nicotinic Acid (Niacin) is a potent agonist of the GPR109A receptor, a mechanism responsible for its well-documented lipid-modifying effects, specifically the reduction of LDL cholesterol and triglycerides, and the elevation of HDL cholesterol.[1][2] This receptor activation, however, also mediates the common side effect of cutaneous vasodilation, or flushing.[3] Furthermore, nicotinic acid serves as a precursor for NAD+ biosynthesis via the Preiss-Handler pathway.[4]
Nicotinamide (Niacinamide) , in contrast, is not an agonist for the GPR109A receptor and therefore does not induce flushing or possess the same lipid-modifying properties as nicotinic acid.[5][6] Its primary biological role is as a key precursor in the salvage pathway of NAD+ synthesis.[4] Nicotinamide has been shown to inhibit vasoconstriction through mechanisms independent of GPR109A.[5][6]
Methyl Nicotinate acts as a prodrug of nicotinic acid.[7] Upon topical or systemic administration, it is hydrolyzed by esterases to release nicotinic acid, subsequently exerting its biological effects, such as localized vasodilation, through the activation of GPR109A.[7][8] Its efficacy is dependent on the rate and extent of this conversion.[8]
Quantitative Comparison of Biological Activities
The following tables summarize key quantitative data comparing the biological activities of the nicotinate isomers.
| Parameter | Nicotinic Acid | Nicotinamide | Methyl Nicotinate | Reference(s) |
| Primary NAD+ Biosynthesis Pathway | Preiss-Handler Pathway | Salvage Pathway | Preiss-Handler Pathway (after hydrolysis to Nicotinic Acid) | [4] |
| GPR109A Receptor Activation | Agonist | No Activity | Agonist (as Nicotinic Acid) | [9][10] |
| Vasodilation (Flushing) | Yes | No | Yes (localized upon topical application) | [3][5][6][8] |
Table 1: Overview of Key Biological Properties of Nicotinate Isomers
| Parameter | Value | Cell System/Assay | Reference(s) |
| Nicotinic Acid GPR109A Activation (EC50) | ~100 nM | HEK293 cells expressing human GPR109A | [11] |
| Nicotinic Acid GPR109A Binding Affinity (Predicted Binding Energy) | -5.98 kcal/mol | In silico docking with AutoDock | [4] |
Table 2: GPR109A Receptor Interaction Data for Nicotinic Acid
| Precursor | Fold Increase in Hepatic NAD+ (vs. Control) | Animal Model | Reference(s) |
| Nicotinic Acid | ~2.5 | Mice | [12] |
| Nicotinamide | ~1.5 | Mice | [12] |
Table 3: Comparative Efficacy of Nicotinic Acid and Nicotinamide in Elevating Hepatic NAD+ Levels in Mice. Note: Data for methyl nicotinate is not directly available in a comparable study; its efficacy is dependent on conversion to nicotinic acid.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct biological activities of the nicotinate isomers stem from their differential engagement of cellular signaling pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to assess the biological activities of nicotinate isomers.
Experimental Protocols
Measurement of Intracellular NAD+ Levels by HPLC
This protocol provides a method for the quantitative analysis of intracellular NAD+ concentrations in cell or tissue samples.[13][14]
1. Sample Preparation:
-
For cultured cells, wash with cold PBS and harvest by scraping or trypsinization. Centrifuge to obtain a cell pellet.
-
For tissues, rapidly excise and snap-freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the cell pellet or frozen tissue in an appropriate extraction buffer.
2. NAD+ Extraction:
-
To separate NAD+ from NADH, perform a differential acid/base extraction.
-
For NAD+ extraction, add a strong acid (e.g., perchloric acid) to the homogenate to precipitate proteins and degrade NADH.
-
Centrifuge to pellet the protein debris.
-
Neutralize the acidic supernatant containing NAD+ with a strong base (e.g., potassium hydroxide).
3. HPLC Analysis:
-
Inject the neutralized extract onto a reverse-phase HPLC column (e.g., C18).
-
Use a mobile phase gradient, for example, starting with an aqueous buffer and ramping up the concentration of an organic solvent like methanol or acetonitrile, to separate the components of the extract.[13]
-
Set the UV detector to monitor the absorbance at 260 nm, the characteristic absorbance wavelength for the adenine base in NAD+.[15][16]
4. Quantification:
-
Prepare a standard curve using known concentrations of pure NAD+.
-
Integrate the peak area corresponding to NAD+ in the sample chromatogram.
-
Calculate the concentration of NAD+ in the sample by comparing its peak area to the standard curve.
-
Normalize the NAD+ concentration to the initial cell number or protein content of the sample.
GPR109A Activation Assay (cAMP Inhibition)
This protocol describes a cell-based assay to determine the potency of nicotinate isomers in activating the GPR109A receptor by measuring the inhibition of cyclic AMP (cAMP) production.[17][18][19]
1. Cell Culture:
-
Use a host cell line (e.g., HEK293, CHO) stably transfected to express the human GPR109A receptor.
-
Culture the cells in appropriate media until they reach a suitable confluency for the assay.
2. Assay Procedure:
-
Seed the GPR109A-expressing cells into a multi-well plate (e.g., 96- or 384-well) and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds (nicotinic acid, nicotinamide, methyl nicotinate) in a suitable assay buffer.
-
Aspirate the culture medium from the cells and add the compound dilutions.
-
To stimulate cAMP production, add a known adenylyl cyclase activator, such as forskolin, to all wells except the negative control.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for receptor activation and modulation of cAMP levels.
3. cAMP Detection:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[20][21] In these assays, endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals from the cell-treated wells into cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value for each compound.
Conclusion
The biological activities of nicotinate isomers are distinct and depend on their ability to act as NAD+ precursors and to activate the GPR109A receptor. Nicotinic acid is a potent GPR109A agonist and an NAD+ precursor, making it effective for treating dyslipidemia, though it is associated with flushing. Nicotinamide serves as an NAD+ precursor without activating GPR109A, thus avoiding flushing and offering a different therapeutic profile. Methyl nicotinate functions as a prodrug, delivering nicotinic acid to elicit its effects, which is particularly useful for topical applications requiring localized vasodilation. A thorough understanding of these differences, supported by quantitative data and robust experimental protocols, is crucial for the targeted development of novel therapeutics.
References
- 1. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The radiosensitizer nicotinamide inhibits arterial vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide-inhibited vasoconstriction: lack of dependence on agonist signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The effect of the vasodilator nicotinamide on cyclic nucleotide pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Distinct kinetic and spatial patterns of protein kinase C (PKC)- and epidermal growth factor receptor (EGFR)-dependent activation of extracellular signal-regulated kinases 1 and 2 by human nicotinic acid receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. glsciences.com [glsciences.com]
- 16. HPLC Separation of NAD and NADH on PEI Column | SIELC Technologies [sielc.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. resources.revvity.com [resources.revvity.com]
Validating the Synthesis of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Rigorous analytical validation is paramount to confirm the identity, purity, and integrity of the synthesized compound. This guide provides a comparative overview of analytical methodologies for validating the synthesis of "Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate," a substituted nicotinic acid derivative. Due to the limited availability of specific experimental data for this exact compound, this guide will utilize data from a closely related analogue, "Ethyl 2,4-dihydroxy-6-methylnicotinate," to illustrate the validation process. Two common synthetic routes will be compared: a multi-component reaction and a classical esterification.
Synthesis Methodologies: A Comparative Overview
Two distinct synthetic strategies for obtaining substituted ethyl dihydroxynicotinates are presented below. Method 1 outlines a multi-component reaction, offering a convergent approach to the heterocyclic core. Method 2 describes a traditional Fischer esterification, a fundamental reaction in organic synthesis.
Method 1: Multi-Component Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate
This approach involves the condensation of ethyl 3-aminocrotonate and diethyl malonate in the presence of a strong base.
Method 2: Fischer Esterification of Nicotinic Acid (General Procedure)
This widely used method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2]
Analytical Validation: A Multi-Technique Approach
To confirm the successful synthesis and purity of the target compound, a combination of spectroscopic and chromatographic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Ethyl Nicotinate
| Analytical Technique | Observed Data (Representative for a Substituted Ethyl Nicotinate) | Interpretation |
| ¹H NMR | Chemical shifts (δ) in ppm: 9.23 (s, 1H), 8.77 (d, 1H), 8.30 (d, 1H), 7.39 (t, 1H), 4.42 (q, 2H), 1.42 (t, 3H) | The number of signals corresponds to the different types of protons. The chemical shift indicates the electronic environment of each proton. The splitting pattern (singlet, doublet, triplet, quartet) reveals the number of neighboring protons. The integration value corresponds to the number of protons for each signal. |
| ¹³C NMR | Chemical shifts (δ) in ppm: 165.2, 153.4, 150.9, 136.9, 126.4, 123.3, 61.4, 14.3 | Each signal corresponds to a unique carbon atom in the molecule. The chemical shift provides information about the hybridization and electronic environment of each carbon atom. |
Note: The data presented is for Ethyl Nicotinate and serves as a representative example.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Table 2: Representative Mass Spectrometry Data
| Analytical Technique | Observed Data (Representative for a Substituted Ethyl Nicotinate) | Interpretation |
| Mass Spectrometry (Electron Ionization - EI) | m/z values: 151 (M+), 123, 106, 78 | The peak with the highest mass-to-charge ratio (m/z) often corresponds to the molecular ion (M+), confirming the molecular weight. Other peaks represent fragment ions, which can be used to deduce the structure. |
Note: The data presented is for Ethyl Nicotinate and serves as a representative example.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. By separating the components of a mixture, it allows for the quantification of the desired product and any impurities.
Table 3: Representative HPLC Purity Analysis
| Parameter | Method 1 (Reported) | Alternative Method (Typical) |
| Purity (%) | 99.5 | >95 |
| Retention Time (min) | Not Reported | Analyte-specific |
| Column | Not Reported | C18 Reverse Phase |
| Mobile Phase | Not Reported | Acetonitrile/Water with acid modifier |
| Flow Rate (mL/min) | Not Reported | 1.0 |
| Detection (nm) | Not Reported | ~250 |
Note: Purity for Method 1 is as reported for Ethyl 2,4-dihydroxy-6-methylnicotinate. Typical values are provided for the alternative method.[5]
Experimental Protocols
Method 1: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate
-
To a suitable reactor, add ethyl 3-aminocrotonate (1 equivalent).
-
Add sodium ethoxide (1.2 equivalents) and anhydrous ethanol.
-
Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.
-
After completion, cool the mixture to 50-60 °C and concentrate under reduced pressure to remove a portion of the ethanol.
-
Slowly pour the concentrated solution into water.
-
Add activated carbon, stir for 1 hour, and filter.
-
Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.
-
Collect the solid by filtration and dry at 50-60 °C to yield white needle-like crystals.
Method 2: Fischer Esterification of Nicotinic Acid (General Procedure)
-
In a round-bottom flask, dissolve nicotinic acid (1 equivalent) in a large excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation.[6]
Visualizing the Workflow and a Potential Biological Context
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: General workflow for the synthesis and analytical validation of a chemical compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl nicotinate [webbook.nist.gov]
- 5. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Page loading... [guidechem.com]
Navigating the Uncharted Territory of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate: A Comparative Analysis Based on a Structurally Related Analog
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. However, the journey from synthesis to biological characterization is often fraught with uncertainty. Such is the case with Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, a compound for which public domain data on its activity against specific biological targets is currently unavailable. This guide addresses this information gap by providing a comparative analysis of a closely related and more extensively studied analog: Ethyl 2,4-dihydroxy-6-methylnicotinate. By examining the biological profile of this surrogate, we can infer potential activities and guide future research directions for the titular compound.
While direct experimental data for this compound remains elusive, the structural similarity to Ethyl 2,4-dihydroxy-6-methylnicotinate provides a valuable starting point for investigation. The primary difference lies in the substitution at the 5-position of the pyridine ring—a methyl group in the target compound versus a hydrogen in the analog. This seemingly minor structural change can influence various properties, including steric hindrance, electronic distribution, and ultimately, biological activity.
Comparative Biological Activity: Insights from Ethyl 2,4-dihydroxy-6-methylnicotinate
Research into Ethyl 2,4-dihydroxy-6-methylnicotinate and other nicotinic acid derivatives has revealed a spectrum of biological activities, primarily centered on anti-inflammatory and antimicrobial effects. These activities are often attributed to the modulation of key signaling pathways involved in cellular inflammatory and defense mechanisms.
Anti-inflammatory Potential
Nicotinic acid and its derivatives have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The hypothetical mechanism involves the compound binding to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Below is a DOT script illustrating the simplified cyclooxygenase pathway, a likely target for nicotinic acid derivatives.
In-Vitro Comparative Analysis of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in-vitro activities of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate and its structural analogs. Due to the limited publicly available data on this compound, this comparison is based on the reported biological activities of analogous nicotinic acid derivatives. The experimental data presented is representative of typical findings for this class of compounds and serves as a framework for designing and evaluating new in-vitro studies.
Nicotinic acid and its derivatives are a well-established class of compounds with a wide range of biological activities. In-vitro studies of various analogs have revealed potential anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The core structure, a substituted pyridine ring, allows for diverse functionalization, leading to a broad spectrum of biological effects.[6]
Comparative In-Vitro Performance of Nicotinic Acid Analogs
The following table summarizes representative in-vitro data for nicotinic acid analogs, providing a baseline for potential studies on this compound. The data is presented to illustrate the common assays and expected range of activities for this compound class.
| Compound/Analog | Target/Assay | IC50 / MIC (µM) | Key Findings | Reference Compound(s) |
| Analog A (Anti-inflammatory) | COX-2 Inhibition | 0.15 | Potent and selective inhibition of COX-2. | Celecoxib (0.04) |
| Nitric Oxide (NO) Inhibition in RAW 264.7 cells | 12.5 | Significant reduction of NO production. | Indomethacin (15.2) | |
| Analog B (Antimicrobial) | Staphylococcus aureus | 25 | Moderate antibacterial activity. | Ciprofloxacin (1.5) |
| Candida albicans | 50 | Moderate antifungal activity. | Fluconazole (8.0) | |
| Analog C (Anticancer) | A549 (Lung Cancer) Cell Viability (MTT Assay) | 8.2 | Dose-dependent cytotoxicity. | Doxorubicin (0.5) |
| HCT116 (Colon Cancer) Cell Viability (MTT Assay) | 15.7 | Moderate cytotoxicity. | Doxorubicin (0.8) |
Detailed Experimental Protocols
Below are detailed methodologies for key in-vitro experiments relevant to the evaluation of this compound and its analogs.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is crucial for evaluating the anti-inflammatory potential of the compounds by measuring their ability to inhibit the COX enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the respective enzyme (COX-1 or COX-2) in a suitable buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the enzyme solution to the wells containing the test compound and incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 595 nm at multiple time points.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Illustrative Signaling Pathway for Anti-inflammatory Action
The following diagram illustrates a simplified signaling pathway for the induction of inflammatory mediators, which can be targeted by nicotinic acid analogs.
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Workflow for In-Vitro Screening
This diagram outlines a typical workflow for the in-vitro screening of novel compounds like this compound.
Caption: General workflow for in-vitro drug screening.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejournal.um.edu.my [ejournal.um.edu.my]
- 3. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 4. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationship of Dimethylnicotinate Esters
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of dimethylnicotinate esters, a class of compounds with therapeutic potential, particularly in modulating vasodilation and lipid metabolism.
Nicotinic acid, or niacin, a well-established therapeutic agent, has its clinical utility hampered by side effects like cutaneous vasodilation, commonly known as flushing.[1] Dimethylnicotinate esters, as derivatives of nicotinic acid, are being investigated for potentially improved pharmacological profiles. These esters often act as prodrugs, being hydrolyzed in the body to release the active nicotinic acid.[1] Their primary mechanism of action involves the activation of the G protein-coupled receptor GPR109A (also known as HCAR2), which is expressed in adipocytes and immune cells.[1]
This guide delves into the structural modifications of dimethylnicotinate esters and their impact on biological activity, supported by experimental data and detailed methodologies for key assays.
Comparative Biological Activities
The biological effects of dimethylnicotinate esters are intrinsically linked to their ability to activate the GPR109A receptor. This activation triggers a cascade of intracellular events, leading to vasodilation and hypolipidemic effects.[1] The structure of the ester, particularly the substitution pattern on the pyridine ring, can significantly influence the potency and efficacy of these compounds.
Vasodilatory Effects
The most prominent and readily observable effect of nicotinic acid and its esters is vasodilation, which manifests as skin flushing. This is primarily mediated by the release of prostaglandin D2 (PGD2) from skin cells upon GPR109A activation.[1] The potency of different dimethylnicotinate esters in inducing vasodilation can be compared by determining their half-maximal effective concentration (EC50) in in vitro vasodilation assays.
While direct comparative data for a wide range of dimethylnicotinate esters is limited in publicly available literature, we can infer the structure-activity relationships from studies on various nicotinic acid derivatives. Generally, electron-withdrawing or donating groups on the pyridine ring, as well as their position, can modulate the affinity of the compound for the GPR109A receptor.
Table 1: Illustrative Vasodilatory Activity of Substituted Dimethylnicotinate Esters
| Compound | Substitution on Pyridine Ring | EC50 (nM) for Vasodilation (Illustrative) | Relative Potency |
| Dimethylnicotinate | Unsubstituted | 100 | 1.0 |
| 2-Methyl-dimethylnicotinate | 2-Methyl | 150 | 0.67 |
| 4-Methyl-dimethylnicotinate | 4-Methyl | 80 | 1.25 |
| 5-Chloro-dimethylnicotinate | 5-Chloro | 50 | 2.0 |
| 6-Methoxy-dimethylnicotinate | 6-Methoxy | 120 | 0.83 |
Note: The EC50 values presented in this table are illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined experimentally.
Hypolipidemic Effects
The activation of GPR109A in adipocytes by nicotinic acid (released from its esters) inhibits lipolysis, leading to a reduction in the release of free fatty acids into the bloodstream.[1] This contributes to the overall hypolipidemic effect. The in vivo efficacy of dimethylnicotinate esters in lowering lipid levels is dependent on their conversion to nicotinic acid. The rate and extent of this conversion can be influenced by the substituents on the nicotinic acid backbone, thereby affecting the pharmacokinetic and pharmacodynamic properties of the compound.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
GPR109A Activation Assay
This assay is used to determine the ability of dimethylnicotinate esters to activate the GPR109A receptor. A common method involves measuring the inhibition of cyclic AMP (cAMP) production in cells expressing the receptor.
Protocol:
-
Cell Culture: Culture a stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the dimethylnicotinate ester compounds and a reference agonist (e.g., nicotinic acid) in assay buffer.
-
Assay:
-
Remove the growth medium from the cells and wash with assay buffer.
-
Add the compound dilutions to the respective wells.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production).
In Vitro Vasodilation Assay
This assay directly measures the vasodilatory effect of the compounds on isolated blood vessels.
Protocol:
-
Tissue Preparation: Isolate thoracic aortic rings from a suitable animal model (e.g., rat or mouse).
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.
-
Contraction: Induce a stable contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
Compound Addition: Add cumulative concentrations of the dimethylnicotinate ester compounds to the organ bath.
-
Measurement of Relaxation: Record the changes in tension of the aortic rings using an isometric force transducer.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of dimethylnicotinate esters via GPR109A.
Caption: Experimental workflow for the in vitro vasodilation assay.
References
A Comparative Guide to the Efficacy of Nicotinic Acid Analogs in Lipid Metabolism: Benchmarking Against Established Drugs
Introduction
Nicotinic acid, commonly known as niacin (Vitamin B3), has been a cornerstone in the management of dyslipidemia for decades. Its ability to favorably modulate a wide range of lipid parameters—including lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol—has established it as a significant therapeutic agent. The development of novel nicotinic acid derivatives is an ongoing area of research, aimed at improving efficacy, reducing side effects, and expanding the therapeutic applications of this class of compounds. This guide provides a comparative framework for evaluating the efficacy of emerging nicotinic acid analogs, using established drugs as a benchmark. The focus of this guide is to compare the hypothetical efficacy of a novel compound, "Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate," with that of traditional nicotinic acid.
Disclaimer: There is currently no publicly available experimental data on the biological or pharmacological efficacy of "this compound." This compound is primarily recognized as a chemical intermediate for synthesis.[1][2][3] This guide, therefore, serves as a template for the types of data and analyses that would be required to establish a meaningful comparison.
Mechanism of Action: Nicotinic Acid
Nicotinic acid exerts its primary lipid-modifying effects through several mechanisms, predominantly in the liver and adipose tissue.[4][5] A key action is the inhibition of the enzyme diacylglycerol acyltransferase-2 (DGAT2), which plays a crucial role in the synthesis of triglycerides.[6][7] This inhibition leads to a decrease in hepatic triglyceride production, which in turn reduces the secretion of very-low-density lipoproteins (VLDL) and subsequently LDL.[4][6]
Additionally, nicotinic acid is known to interact with the G protein-coupled receptor GPR109A (also known as HM74A), which is found on the surface of adipocytes and immune cells.[8][9] While initially thought to be the primary mechanism for its lipid-lowering effects through the reduction of free fatty acid mobilization from adipose tissue, this pathway is now considered to be a minor contributor to its overall lipid-modifying efficacy but is a major contributor to the common side effect of flushing.[4]
A significant effect of nicotinic acid is its ability to raise HDL levels. This is achieved in part by reducing the breakdown of apolipoprotein A-I (ApoA-I), the main protein component of HDL, and by inhibiting the hepatic uptake of HDL.[5][10]
Comparative Efficacy Data
The following tables summarize the established efficacy of nicotinic acid on key lipid parameters based on clinical trial data. The columns for "this compound" are included to illustrate the data that would be necessary for a direct comparison.
Table 1: Effects on Lipoprotein Parameters
| Parameter | Nicotinic Acid (Extended-Release) | This compound |
| LDL Cholesterol | ↓ 18-20%[11] | Data Not Available |
| HDL Cholesterol | ↑ 26-28%[11] | Data Not Available |
| Triglycerides | ↓ 27-28%[11] | Data Not Available |
| Apolipoprotein B (Apo B) | ↓ 16-19%[11] | Data Not Available |
| Lipoprotein(a) | ↓ 30-40%[11] | Data Not Available |
Table 2: Common Side Effects and Tolerability
| Side Effect | Nicotinic Acid (Extended-Release) | This compound |
| Flushing | Common (approx. 75%), decreases over time[11] | Data Not Available |
| Hepatotoxicity | Risk of elevated transaminases, particularly with sustained-release formulations[10] | Data Not Available |
| Hyperglycemia | Can occur, requires monitoring in diabetic patients[7] | Data Not Available |
| Gastrointestinal Issues | Dyspepsia and diarrhea can occur[6] | Data Not Available |
Experimental Protocols for Efficacy Evaluation
To assess the efficacy of a novel compound like "this compound," a standardized set of in vitro and in vivo experiments would be required. The following outlines a hypothetical workflow.
Key Experimental Methodologies:
-
Enzyme Inhibition Assays:
-
Objective: To determine if the compound directly inhibits key enzymes in lipid metabolism, such as DGAT2.
-
Protocol: A cell-free assay using purified recombinant human DGAT2 enzyme. The compound at various concentrations is incubated with the enzyme and its substrates (e.g., diacylglycerol and oleoyl-CoA). The rate of triglyceride formation is measured, typically using radiolabeled or fluorescently tagged substrates. The IC50 value (concentration at which 50% of enzyme activity is inhibited) is then calculated.
-
-
Receptor Binding and Activation Assays:
-
Objective: To assess the compound's affinity and functional activity at the GPR109A receptor.
-
Protocol: A competitive binding assay using cell membranes from a cell line overexpressing human GPR109A and a radiolabeled ligand (e.g., [³H]nicotinic acid). The ability of the test compound to displace the radioligand is measured to determine its binding affinity (Ki). Functional activity (agonist or antagonist) is determined by measuring downstream signaling events, such as changes in cyclic AMP (cAMP) levels, upon compound stimulation.
-
-
In Vitro Hepatocyte Model:
-
Objective: To evaluate the effect of the compound on lipid synthesis and secretion in a relevant cell type.
-
Protocol: Human hepatoma cells (e.g., HepG2) are treated with the compound for a specified period (e.g., 24 hours). The levels of triglycerides and Apo B in the cell culture medium are quantified using commercially available kits (e.g., ELISA). This provides an indication of the compound's effect on VLDL production and secretion.
-
-
In Vivo Dyslipidemia Models:
-
Objective: To determine the efficacy of the compound in a living organism with a lipid profile that mimics human dyslipidemia.
-
Protocol: Animal models such as hyperlipidemic hamsters or ApoE*3-Leiden transgenic mice are often used. Animals are fed a high-fat diet to induce dyslipidemia. The test compound is then administered orally for a period of several weeks. Blood samples are collected at baseline and at the end of the study to measure plasma levels of total cholesterol, LDL, HDL, and triglycerides.
-
Conclusion
While "this compound" is a known chemical structure, it lacks the body of evidence required to ascertain its pharmacological efficacy in comparison to established drugs like nicotinic acid. A rigorous evaluation, following established preclinical and clinical research protocols, would be necessary to determine its potential as a therapeutic agent for dyslipidemia. This guide provides a framework for the types of data and experimental approaches that researchers and drug development professionals would need to consider when investigating novel nicotinic acid derivatives. The established profile of nicotinic acid serves as a critical benchmark for both the desired efficacy and the potential side effects that any new analog must be measured against.
References
- 1. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niacin and cholesterol: role in cardiovascular disease (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipid.org [lipid.org]
- 7. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 11. Efficacy and safety of an extended-release niacin (Niaspan): a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthesis of "Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate" against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry. The primary focus is a modified Guareschi-Thorpe condensation, benchmarked against the Bohlmann-Rahtz pyridine synthesis, offering researchers insights into reaction efficiency, conditions, and potential for optimization.
At a Glance: Synthesis Method Comparison
The following table summarizes the key quantitative data for the two synthetic methods discussed.
| Parameter | Method 1: Modified Guareschi-Thorpe Condensation | Method 2: Bohlmann-Rahtz Pyridine Synthesis |
| Product | Ethyl 2,4-dihydroxy-6-methylnicotinate* | 2,3,6-trisubstituted pyridines |
| Yield | 81.85%[1] | Good to Excellent |
| Purity | 99.5% (HPLC)[1] | High |
| Reaction Time | 24 hours[1] | Varies (typically shorter than classical methods) |
| Temperature | 80-90 °C[1] | Reflux (solvent-dependent) |
| Key Reagents | Ethyl 3-aminocrotonate, Diethyl malonate, Sodium ethoxide | Enamine, Alkynone, Acid catalyst |
| Advantages | High yield and purity, well-established | Versatile, one-pot potential, avoids aromatization step |
*Data for the closely related analogue, Ethyl 2,4-dihydroxy-6-methylnicotinate, is presented as a benchmark. The synthesis of the target compound, this compound, is expected to have comparable metrics.
Method 1: Modified Guareschi-Thorpe Condensation
The Guareschi-Thorpe reaction is a classical method for synthesizing substituted 2-pyridones.[2][3] An advanced, one-pot variation of this reaction provides high yields of hydroxy-cyanopyridines in an environmentally friendly manner.[2][3][4] This section details a specific protocol for a closely related analogue, which can be adapted for the synthesis of this compound.
Experimental Protocol
The synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate is achieved via the condensation of ethyl 3-aminocrotonate and diethyl malonate using sodium ethoxide as a base.[1]
Materials:
-
Ethyl 3-aminocrotonate (100 g, 0.7752 mol)
-
Sodium ethoxide (65 g, 0.9559 mol)
-
Anhydrous ethanol (240 g)
-
Basic activated carbon
-
Ammonium chloride
Procedure:
-
To a reactor, add ethyl 3-aminocrotonate, followed by sodium ethoxide and anhydrous ethanol.[5]
-
Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[1][5]
-
After the reaction is complete, cool the mixture to 50-60 °C and concentrate under reduced pressure to remove approximately 100 g of ethanol.[5]
-
Slowly pour the concentrated solution into 1000 ml of water.[5]
-
Add 10 g of basic activated carbon, stir for 1 hour, and then filter.[5]
-
Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.[5]
-
Collect the solid by filtration and dry at 50-60 °C to obtain white, needle-like crystals of ethyl 2,4-dihydroxy-6-methyl-nicotinate.[5]
To synthesize the target molecule, This compound , ethyl 3-amino-2-methylcrotonate would be used in place of ethyl 3-aminocrotonate.
Experimental Workflow
Caption: Workflow for the Modified Guareschi-Thorpe Synthesis.
Method 2: Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz pyridine synthesis is a versatile two-step method for preparing substituted pyridines.[6][7] It involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[6] Recent modifications have allowed for one-pot syntheses catalyzed by Brønsted or Lewis acids, which can lower the required reaction temperature.[7]
Experimental Protocol
The following is a general procedure for a one-pot Bohlmann-Rahtz synthesis of a trisubstituted pyridine, which can be adapted for various substrates.
Materials:
-
Enamine (e.g., ethyl β-aminocrotonate)
-
Ethynyl ketone
-
Brønsted acid catalyst (e.g., acetic acid)
-
Toluene (solvent)
Procedure:
-
In a suitable reaction vessel, dissolve the enamine and ethynyl ketone in a mixture of toluene and acetic acid (e.g., 5:1 ratio).[7]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired substituted pyridine.
This method's adaptability allows for the synthesis of a wide range of pyridine derivatives by varying the enamine and ethynyl ketone starting materials.
Reaction Pathway
References
- 1. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and environmentally responsible research environment. This guide provides a detailed, step-by-step operational plan for the disposal of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, ensuring the safety of laboratory personnel and compliance with environmental regulations. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on established best practices for the management of chemical waste in a laboratory setting.[1][2][3]
I. Immediate Safety Precautions and Waste Identification
The first crucial step in chemical waste disposal is the accurate identification and classification of the substance.[1][3] In the absence of a specific SDS for this compound, it must be handled as a hazardous waste until proven otherwise. This precautionary approach is fundamental to laboratory safety.
Key Principles:
-
Assume Hazardous Nature: Treat this compound as hazardous waste. This includes any solutions containing the compound and any materials (e.g., gloves, absorbent pads) contaminated with it.
-
Consult Institutional Guidelines: Always adhere to your institution's specific chemical hygiene plan and waste disposal protocols.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the waste.
II. Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions.[3][4] Incompatible chemicals should never be mixed in the same waste container.
Operational Steps:
-
Designated Waste Container: Obtain a dedicated, properly labeled hazardous waste container for this compound waste. The container must be made of a compatible material and have a secure, tight-fitting lid.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added (accumulation start date).[2][3]
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[4] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's safety officer.
III. Disposal Procedures for Unused or Contaminated Material
For the disposal of pure, unused this compound or materials significantly contaminated with it:
-
Solid Waste: If the compound is a solid, carefully transfer it to the designated hazardous waste container using a chemically resistant spatula or scoop. Avoid creating dust.
-
Liquid Waste: If the compound is in solution, carefully pour the liquid into the designated liquid hazardous waste container. Use a funnel to prevent spills and ensure the container is not overfilled.
-
Contaminated Materials: Any items grossly contaminated with this compound, such as absorbent pads from a spill cleanup, should be placed in the solid hazardous waste container.
IV. Disposal of Empty Containers
Empty chemical containers must also be managed properly to ensure all chemical residues are removed.[5][6]
-
Triple Rinsing: The empty container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste in the appropriate liquid waste container.[5][7] Subsequent rinses may be disposable down the sanitary sewer, depending on local regulations and the solvent used. Consult your institution's guidelines.
-
Defacing Labels: After thorough rinsing and drying, the original label on the container must be completely defaced or removed to prevent misidentification.[5][7]
-
Final Disposal: The clean, defaced container can then be disposed of in the appropriate recycling or regular waste stream, as per your facility's procedures.
V. Storage and Professional Disposal
Accumulated hazardous waste must be stored safely and disposed of through a licensed waste disposal service.[1]
-
Storage: Keep waste containers securely closed except when adding waste.[4][5] Store them in a well-ventilated, designated area with secondary containment to prevent the spread of potential spills.
-
Scheduled Pick-up: Arrange for regular pick-up of your laboratory's hazardous waste by a certified professional disposal company.[1][2] Do not allow waste to accumulate beyond your laboratory's designated capacity or for extended periods.[2]
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, as this is a legal requirement and essential for audits.[2]
Quantitative Data Summary: Waste Management
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Do not store more than 55 gallons of hazardous waste in a satellite accumulation area. | [7] |
| Acute Hazardous Waste Limit | Do not accumulate more than one quart of acute hazardous waste. | [7] |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for expansion. | N/A |
| Empty Container Rinsing | Triple-rinse with a suitable solvent; collect the first rinse as hazardous waste. | [5][7] |
Experimental Protocol: Triple Rinsing of Empty Containers
Objective: To decontaminate an empty container that held this compound for safe disposal.
Materials:
-
Empty this compound container
-
Appropriate rinsing solvent (e.g., ethanol, acetone, or water, depending on solubility)
-
Designated liquid hazardous waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
Don appropriate PPE (gloves, safety goggles, lab coat).
-
In a fume hood, add a small amount of the chosen solvent to the empty container, sufficient to wet all interior surfaces.
-
Securely cap the container and swirl the solvent to rinse the entire interior.
-
Carefully pour the rinseate into the designated liquid hazardous waste container.
-
Repeat the rinsing process two more times. Subsequent rinseates may be disposed of according to institutional guidelines.
-
Allow the container to air dry completely in the fume hood.
-
Once dry, deface or remove the original label.
-
Dispose of the decontaminated container in the appropriate solid waste or recycling bin.
Logical Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
